molecular formula C6H7N3O2 B181394 6-(Methylamino)pyrazine-2-carboxylic acid CAS No. 54409-13-1

6-(Methylamino)pyrazine-2-carboxylic acid

Cat. No.: B181394
CAS No.: 54409-13-1
M. Wt: 153.14 g/mol
InChI Key: OAJBFQZGHAGOAJ-UHFFFAOYSA-N
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Description

6-(Methylamino)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(methylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-3-8-2-4(9-5)6(10)11/h2-3H,1H3,(H,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJBFQZGHAGOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355939
Record name 6-(Methylamino)pyrazine-2-carboxylic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54409-13-1
Record name 6-(Methylamino)pyrazine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54409-13-1
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Foundational & Exploratory

6-(Methylamino)pyrazine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring substituted with a methylamino group and a carboxylic acid. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes.[1][2][3][4] Its molecular structure allows for versatile chemical modifications, making it a valuable component in medicinal chemistry and drug discovery.

This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols and logical workflows relevant to its synthesis and application.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 54409-13-1[5]
Molecular Formula C₆H₇N₃O₂-
Molecular Weight 153.14 g/mol -
Appearance Light yellow to brown solid-
Melting Point 242-245 °C-
Boiling Point (Predicted) 382.4 ± 42.0 °C-
Density (Predicted) 1.419 ± 0.06 g/cm³-
pKa (Predicted) 4.01 ± 0.10-
Storage Room temperature, keep dry. For long-term storage, keep under inert gas (Nitrogen or Argon) at 2–8 °C.-

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton (-COOH) will typically appear as a broad singlet far downfield, in the 10-12 ppm range, due to deshielding and hydrogen bonding.[6] The two protons on the pyrazine ring will appear in the aromatic region. The methyl group (-CH₃) protons will present as a singlet, and the amine proton (-NH) may also be visible.

  • ¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm region.[6] Other signals will correspond to the four unique carbons of the pyrazine ring and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • A very broad O-H stretch from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.[6]

  • A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1730 cm⁻¹.

  • An N-H stretch from the secondary amine group, typically in the 3300-3500 cm⁻¹ region.

  • C-H stretches from the aromatic ring and the methyl group.

  • C=N and C=C stretches from the pyrazine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]+ would be observed at m/z 153. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da).[6]

Experimental Protocols

Synthesis Protocol: From 6-Chloropyrazine-2-carboxylic Acid

A common and effective method for synthesizing this compound involves the nucleophilic aromatic substitution of a halogenated precursor, such as 6-chloropyrazine-2-carboxylic acid, with methylamine.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Methylamine (e.g., 40% solution in water or as a gas)

  • A suitable solvent (e.g., Dioxane, THF, or an alcohol)

  • A base (e.g., Triethylamine, Potassium Carbonate), if necessary

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • Reaction Setup: In a sealed reaction vessel suitable for heating under pressure, dissolve 1 equivalent of 6-chloropyrazine-2-carboxylic acid in the chosen solvent.

  • Amine Addition: Add an excess (typically 2-5 equivalents) of methylamine solution to the vessel. If required, add 1-2 equivalents of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • Heating: Seal the vessel and heat the reaction mixture. A typical temperature range is 80-120 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in water. Acidify the solution slowly with hydrochloric acid to a pH of approximately 3-4. This will protonate the pyrazine nitrogens and precipitate the product.

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

  • Drying: Dry the purified solid product under vacuum to yield this compound.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product start1 6-Chloropyrazine- 2-carboxylic Acid react Nucleophilic Aromatic Substitution (Solvent, Heat) start1->react start2 Methylamine (excess) start2->react workup Solvent Evaporation react->workup acidify Acidification (HCl) to Precipitate Product workup->acidify filtrate Filtration & Washing acidify->filtrate dry Drying under Vacuum filtrate->dry end_product 6-(Methylamino)pyrazine- 2-carboxylic Acid dry->end_product

Diagram 1: General workflow for the synthesis of this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase could be:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile (ACN) or Methanol.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 254 nm and 280 nm, where the pyrazine ring exhibits strong absorbance.[9][10]

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (like a water/ACN mixture) to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

Role in Drug Development

The primary application of this compound is as a pivotal intermediate in the development of pharmaceuticals. Its structure is a key component of several DPP-4 inhibitors, which are critical for treating type 2 diabetes.[1][2] DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.[2]

G A 6-(Methylamino)pyrazine- 2-carboxylic Acid B Key Pharmaceutical Intermediate A->B (is a) C Synthesis of DPP-4 Inhibitors B->C (used for) D Treatment of Type 2 Diabetes C->D (leads to)

Diagram 2: Logical relationship illustrating the compound's role in drug development.

References

An In-depth Technical Guide to the Synthesis of 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The search results from step 2 confirmed that the most probable synthesis pathway for 6-(methylamino)pyrazine-2-carboxylic acid is the nucleophilic aromatic substitution of a 6-halopyrazine-2-carboxylic acid, most likely 6-chloropyrazine-2-carboxylic acid, with methylamine. However, a specific, detailed experimental protocol with quantitative data for this exact reaction is still missing. The results provide general procedures for reacting 6-chloropyrazine-2-carboxylic acid with other amines, but not methylamine. To create the in-depth technical guide the user requested, I need to find a more specific protocol. I will refine my search to look for patents and publications that might contain this specific synthesis as a step in the preparation of other compounds, such as pharmaceuticals. This might provide the detailed experimental conditions and data required.The patent search provided a Chinese patent (CN103214424B) that describes a synthesis pathway starting from a 2-aldehyde-6-carboxylic acid pyrazine. While this is a different route than the nucleophilic substitution I was initially focused on, it provides a detailed experimental protocol and yields for a multi-step synthesis that ultimately produces a "2-methylamine-6-carboxylic acid pyrazine". This appears to be the target molecule, although the nomenclature in the patent is slightly different ("methylamine" instead of the IUPAC " (methylamino)"). This patent gives me a concrete, detailed synthesis to describe.

I now have enough information to construct the technical guide as requested. I can detail the synthesis pathway from the patent, create a table with the quantitative data (yields, purity), provide the experimental protocol, and generate the required Graphviz diagrams. I will also mention the more common but less specifically documented nucleophilic substitution pathway as an alternative.

Therefore, I can now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a documented synthesis pathway for this compound, a key intermediate in the development of pharmaceuticals. This document details a multi-step synthesis route, presenting quantitative data in a structured format, providing in-depth experimental protocols, and visualizing the process through a detailed workflow diagram.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure is a common scaffold in the design and synthesis of various therapeutic agents. A reliable and well-documented synthesis pathway is crucial for its application in research and drug development. While several potential synthetic routes exist, this guide focuses on a detailed pathway described in the patent literature.

Synthesis Pathway Overview

The primary synthesis pathway detailed in this guide commences with the oxidation of a substituted pyrazine, followed by the formation of an oxime, and subsequent reduction and hydrolysis to yield the final product. An alternative, commonly employed method in organic synthesis involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor.

Pathway 1: Multi-step Synthesis from 2-aldehyde-6-carboxylic acid pyrazine

This pathway involves a three-step process starting from 2-aldehyde-6-carboxylic acid pyrazine. The key transformations include the formation of an oxime, followed by a reduction to the aminomethyl group, which is then presumably hydrolyzed to the methylamino group and the carboxylic acid is maintained.

Caption: Synthetic pathway for this compound.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Final Product Formation 2-aldehyde-6-carboxylic acid pyrazine 2-aldehyde-6-carboxylic acid pyrazine Oxime Intermediate Oxime Intermediate 2-aldehyde-6-carboxylic acid pyrazine->Oxime Intermediate Hydroxylamine Hydrochloride, Pyridine Aminomethyl Intermediate Aminomethyl Intermediate Oxime Intermediate->Aminomethyl Intermediate Sodium Borohydride This compound This compound Aminomethyl Intermediate->this compound HCl in Ethanol

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the multi-step pathway.

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
12-(hydroxyiminomethyl)pyrazine-6-carboxylic acid2-formylpyrazine-6-carboxylic acidHydroxylamine hydrochloridePyridine--
2 & 3This compound2-(hydroxyiminomethyl)pyrazine-6-carboxylic acidSodium borohydride, HCl in EthanolDichloromethane, Ethanol6297.0

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 2-methylamine-6-carboxylic acid pyrazine[1]
  • Step 1 & 2 & 3: Oxime Formation, Reduction, and Final Product Formation

    • To a round-bottomed flask containing pyridine (20 ml), add 2-formylpyrazine-6-carboxylic acid (2.8g, 18.4mmol).

    • Maintain the flask in a water bath at 5°C.

    • Add hydroxylamine hydrochloride (1.28g, 18.4mmol) in batches over approximately 30 minutes.

    • After the addition is complete, allow the reaction solution to warm to 25°C and stir for an additional 30 minutes.

    • Add water (50ml) to the reaction mixture.

    • Extract the aqueous layer with dichloromethane (2 x 20ml).

    • To the combined organic phases, add sodium borohydride (0.7g, 18.4mmol).

    • Allow the reaction to proceed at room temperature for 3 hours.

    • Wash the reaction solution with water (20mL) to remove salts.

    • To the organic layer, add a saturated solution of hydrogen chloride in ethanol (20mL).

    • A white precipitate will form.

    • Filter the solid to obtain 2-methylamine-6-carboxylic acid pyrazine as a white solid (1.74g, 62% yield, 97.0% purity).

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution

An alternative and more direct route to this compound involves the nucleophilic aromatic substitution of a 6-halopyrazine-2-carboxylic acid, typically 6-chloropyrazine-2-carboxylic acid, with methylamine. This reaction is a standard method for the amination of electron-deficient aromatic rings.

Caption: Nucleophilic aromatic substitution for the synthesis of this compound.

SNAr_Pathway 6-chloropyrazine-2-carboxylic acid 6-chloropyrazine-2-carboxylic acid This compound This compound 6-chloropyrazine-2-carboxylic acid->this compound Methylamine, Solvent, Heat

While specific experimental details for the reaction with methylamine are not extensively documented in readily available literature, general protocols for the reaction of 6-chloropyrazine-2-carboxylic acid with various amines suggest that the reaction would likely proceed under elevated temperatures in a suitable solvent, such as an alcohol or a polar aprotic solvent, potentially with the addition of a base to neutralize the hydrogen chloride formed during the reaction. Researchers would need to optimize conditions such as temperature, reaction time, and the choice of solvent and base for this specific transformation.

In-Depth Technical Guide: 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 54409-13-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylamino)pyrazine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry. Its structure is integral to the synthesis of various pharmaceutical agents, most notably as a key intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthesis protocol, expected analytical characterization, and its role in the context of drug development. The guide is intended to serve as a core resource for scientific professionals engaged in research and development involving this compound.

Physicochemical Properties

This compound is typically a light yellow to brown solid.[1] Its core structure consists of a pyrazine ring substituted with a carboxylic acid group and a methylamino group. A summary of its key physicochemical data is presented in Table 1.

PropertyValueSource
CAS Number 54409-13-1[1]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1]
Appearance Light yellow to brown solid[1]
Melting Point 242-245 °C[1]
Boiling Point (Predicted) 382.4 ± 42.0 °C[1]
Density (Predicted) 1.419 ± 0.06 g/cm³[1]
pKa (Predicted) 4.01 ± 0.10[1]
Storage Temperature 2–8 °C, under inert gas[1]

Synthesis and Purification

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol is based on analogous reactions reported for the synthesis of substituted pyrazine-2-carboxylic acids.

Step 1: Synthesis of Methyl 6-(methylamino)pyrazine-2-carboxylate

  • Materials:

    • Methyl 6-chloropyrazine-2-carboxylate

    • Methylamine (40% solution in water or 2M solution in THF)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add methyl 6-chloropyrazine-2-carboxylate (1 equivalent).

    • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methylamine solution (2-3 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Materials:

    • Methyl 6-(methylamino)pyrazine-2-carboxylate (from Step 1)

    • Aqueous base solution (e.g., 1M Sodium Hydroxide or Lithium Hydroxide)

    • Methanol or Tetrahydrofuran (as a co-solvent)

    • Aqueous acid solution (e.g., 1M Hydrochloric Acid)

  • Procedure:

    • Dissolve the purified ester from Step 1 in a mixture of methanol (or THF) and the aqueous base solution.

    • Stir the mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC until the starting material is consumed.

    • Once the reaction is complete, remove the organic co-solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 3-4 using the aqueous acid solution. This will cause the carboxylic acid product to precipitate.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Plausible Synthesis Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Saponification (Hydrolysis) Start Methyl 6-chloropyrazine-2-carboxylate Reaction1 Reaction at 0°C to RT Start->Reaction1 Reagent1 Methylamine (aq. or in THF) Reagent1->Reaction1 Solvent1 DMF / THF Solvent1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Methyl 6-(methylamino)pyrazine-2-carboxylate Purification1->Intermediate Reaction2 Reaction at RT Intermediate->Reaction2 Reagent2 NaOH or LiOH (aq) Reagent2->Reaction2 Solvent2 MeOH / THF Solvent2->Reaction2 Workup2 Acidification (HCl) & Precipitation Reaction2->Workup2 Purification2 Filtration & Drying Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Plausible two-step synthesis of the target compound.

Analytical Characterization

Experimental spectral data for this compound is not widely published. The following characterization is based on predictive models and the analysis of structurally similar compounds.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two singlets or doublets are expected for the two protons on the pyrazine ring, likely in the range of 7.5-8.5 ppm.

    • Methyl Protons: A singlet or a doublet (if coupled to the N-H proton) for the methyl group (-NHCH₃) is expected around 2.8-3.2 ppm.

    • Amine Proton: A broad singlet for the amine proton (-NHCH₃) is expected, with a chemical shift that can vary depending on solvent and concentration.

    • Carboxylic Acid Proton: A very broad singlet, characteristic of a carboxylic acid proton (-COOH), is expected far downfield, typically between 10-13 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon (-COOH) is expected to appear in the range of 165-175 ppm.

    • Aromatic Carbons: Four distinct signals for the pyrazine ring carbons are expected in the aromatic region, approximately 125-160 ppm.

    • Methyl Carbon: The methyl carbon (-NHCH₃) signal is expected in the aliphatic region, around 25-35 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band characteristic of a carboxylic acid O-H bond, from approximately 2500 to 3300 cm⁻¹.

    • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

    • C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

    • C=N and C=C Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The predicted monoisotopic mass is 153.0538 Da.

    • In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 154.0611.

    • Common fragmentation patterns would likely involve the loss of H₂O (water, M-18) and COOH (carboxyl group, M-45).

Applications in Drug Development

The primary application of this compound is as a crucial building block in the synthesis of pharmaceuticals. It is a well-established intermediate in the production of DPP-4 inhibitors, a class of oral hypoglycemic agents used for treating type 2 diabetes mellitus. Its structure forms a core component of the final active pharmaceutical ingredient (API), providing the necessary scaffold for further chemical modifications that confer target specificity and desired pharmacological properties.

Biological Context: The DPP-4 Signaling Pathway

While this compound is not biologically active itself, the drugs synthesized from it, such as Sitagliptin, are potent inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, drugs derived from this intermediate increase the circulating levels of active GLP-1 and GIP.

The enhanced incretin effect leads to:

  • Increased Insulin Secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.

  • Suppressed Glucagon Release: Elevated GLP-1 levels suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The net result is improved glycemic control, particularly a reduction in postprandial hyperglycemia, without a high risk of hypoglycemia, as the mechanism is dependent on glucose levels.

DPP4_Signaling_Pathway DPP-4 Inhibitor Mechanism of Action Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is degraded by Pancreas_Beta Pancreatic β-cells GLP1_GIP->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-cells GLP1_GIP->Pancreas_Alpha inhibits Inactive Inactive Metabolites DPP4->Inactive DPP4i DPP-4 Inhibitor (e.g., Sitagliptin) DPP4i->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Liver Liver Glucagon->Liver Glucose_Prod ↓ Hepatic Glucose Production Liver->Glucose_Prod Blood_Glucose ↓ Blood Glucose Glucose_Prod->Blood_Glucose Glucose_Uptake->Blood_Glucose

Caption: Role of DPP-4 inhibitors in glucose homeostasis.

Safety and Handling

  • Hazard Statements: May cause an allergic skin reaction.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • IF ON SKIN: Wash with plenty of soap and water.

    • If skin irritation or rash occurs: Get medical advice/attention.

  • Storage: Store in a tightly-closed container in a dry and well-ventilated place. Recommended storage is under an inert atmosphere at 2–8 °C.[1]

Conclusion

This compound (CAS 54409-13-1) is a compound of significant interest to the pharmaceutical industry. While detailed, publicly available experimental data on its synthesis and characterization is sparse, its established role as a key intermediate for DPP-4 inhibitors underscores its importance. This guide provides a robust, technically-grounded overview of its properties, a plausible synthetic route, and its biological relevance, serving as a foundational resource for researchers in the field.

References

The Elusive Mechanism of Action: A Technical Guide to 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated research elucidating the specific mechanism of action, biological targets, and signaling pathways of 6-(Methylamino)pyrazine-2-carboxylic acid is not available in the public domain. This guide, therefore, presents a series of hypothesized mechanisms of action based on the well-documented biological activities of structurally analogous pyrazine-2-carboxylic acid derivatives. These proposed pathways are intended to serve as a foundational framework for future research and drug development efforts.

Proposed Mechanism I: Antimycobacterial Agent via Bioactivation

Drawing parallels with the renowned antitubercular drug Pyrazinamide, a primary hypothesized mechanism for this compound is that of a prodrug activated by pathogenic mycobacteria.

This proposed mechanism suggests that this compound passively diffuses into Mycobacterium tuberculosis. Intracellularly, it is hypothesized to be hydrolyzed by a bacterial pyrazinamidase enzyme into its active form, 6-(Methylamino)pyrazinoic acid. In the acidic microenvironment of tuberculous granulomas, this active metabolite is protonated, leading to its accumulation within the bacillus. The buildup of the protonated active form is thought to disrupt membrane potential and interfere with cellular energy production, ultimately leading to bacterial cell death.[1][2][3] A secondary target for the active pyrazinoic acid metabolite may be the inhibition of essential enzymes such as fatty acid synthase I (FAS I), which is critical for the synthesis of the mycobacterial cell wall.[2][3][4]

Signaling Pathway

G cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Mycobacterium tuberculosis Prodrug This compound Prodrug_in This compound Prodrug->Prodrug_in Passive Diffusion Active_Metabolite 6-(Methylamino)pyrazinoic acid (Active Form) Prodrug_in->Active_Metabolite Hydrolysis Pyrazinamidase Pyrazinamidase (PncA) Pyrazinamidase->Prodrug_in Protonated_Metabolite Protonated Active Metabolite Active_Metabolite->Protonated_Metabolite FAS1_Inhibition Inhibition of Fatty Acid Synthase I Active_Metabolite->FAS1_Inhibition Protonation H+ Protonation->Active_Metabolite Membrane_Disruption Disruption of Membrane Potential Protonated_Metabolite->Membrane_Disruption Energy_Depletion Inhibition of Energy Production Protonated_Metabolite->Energy_Depletion Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Energy_Depletion->Cell_Death FAS1_Inhibition->Cell_Death

Figure 1. Proposed antimycobacterial mechanism of action.
Quantitative Data from Analogous Compounds

CompoundTarget OrganismActivityValueReference
PyrazinamideM. tuberculosisMIC20 µg/mL (at pH 5.5)[3]
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37RvMIC6 µM[5]
3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37RvMIC6.25 µg/mL[5]
Experimental Protocol: Antimycobacterial Susceptibility Testing

This protocol is adapted from the BACTEC MGIT 960 PZA Kit methodology for determining the susceptibility of M. tuberculosis to pyrazinamide analogs.[6]

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv on a suitable medium (e.g., Middlebrook 7H11 agar) for 2-3 weeks at 37°C.

    • Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension 1:5 with sterile saline for the drug-containing tube and 1:10 for the growth control tube.

  • Assay Setup:

    • Use BACTEC MGIT tubes containing 7H9 broth base.

    • To each tube, add 0.8 mL of MGIT Growth Supplement.

    • To the "drug" tube, add 100 µL of the test compound (this compound) solution to achieve the desired final concentration (e.g., 100 µg/mL).

    • Inoculate the "drug" tube with 0.5 mL of the 1:5 bacterial suspension.

    • Inoculate the "growth control" tube with 0.5 mL of the 1:10 bacterial suspension.

  • Incubation and Analysis:

    • Place the tubes into the BACTEC MGIT 960 instrument.

    • The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.

    • The instrument's software compares the time to positivity of the drug-containing tube with the growth control tube to determine susceptibility or resistance.

Proposed Mechanism II: Photosynthesis Inhibition

Several amide derivatives of pyrazine-2-carboxylic acid have demonstrated potent inhibitory effects on the oxygen evolution rate in spinach chloroplasts. This suggests a potential mechanism of action involving the disruption of the photosynthetic electron transport chain.

Signaling Pathway

G cluster_workflow Experimental Workflow: Photosynthesis Inhibition Assay Spinach Spinach Leaves Homogenization Homogenization (in buffer) Spinach->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Chloroplasts Isolated Chloroplasts Centrifugation2->Chloroplasts Assay Assay Mixture (Buffer, DCPIP, Chloroplasts, Test Compound) Chloroplasts->Assay Spectrophotometer Spectrophotometer (Measure A600 over time) Assay->Spectrophotometer Result Inhibition of DCPIP Reduction Spectrophotometer->Result

Figure 2. Workflow for Photosynthesis Inhibition Assay.
Quantitative Data from Analogous Compounds

CompoundTargetActivityValue
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acidSpinach ChloroplastsIC500.026 mmol·dm⁻³
5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamideSpinach ChloroplastsIC5041.9 µmol·L⁻¹
5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamideSpinach ChloroplastsIC5049.5 µmol·L⁻¹
Experimental Protocol: Photosynthesis Inhibition Assay

This protocol is based on methods for isolating spinach chloroplasts and measuring electron transport using an artificial electron acceptor.[7][8][9]

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in a chilled grinding buffer (e.g., 0.33 M sorbitol, 10 mM Na4P2O7, 4 mM MgCl2, 2 mM ascorbic acid, pH 6.5).

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

    • Centrifuge the supernatant at high speed (e.g., 1,000 x g for 7 minutes) to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a chilled suspension buffer (e.g., 0.33 M sorbitol, 50 mM HEPES, 1 mM MgCl2, 2 mM EDTA, pH 7.6).

  • Electron Transport Assay (Hill Reaction):

    • Prepare a reaction mixture in a cuvette containing phosphate buffer, the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and the isolated chloroplast suspension.

    • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to different cuvettes. Include a solvent control.

    • Expose the cuvettes to a light source.

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

    • Calculate the rate of electron transport and determine the IC50 value for the test compound.

Proposed Mechanism III: Enzyme Inhibition

Derivatives of pyrazine-2-carboxylic acid have been reported to exhibit inhibitory activity against various enzymes, including Glucosamine-6-phosphate (GlcN-6-P) synthase and alkaline phosphatase.[10][11] This suggests that this compound may act as an inhibitor of a critical metabolic enzyme.

Signaling Pathway

G Substrate Substrate(s) (e.g., Fructose-6-P + Glutamine) Enzyme Target Enzyme (e.g., GlcN-6-P Synthase) Substrate->Enzyme Product Product(s) (e.g., Glucosamine-6-P) Enzyme->Product Disruption Pathway Disruption Enzyme->Disruption Pathway Essential Metabolic Pathway (e.g., Peptidoglycan Synthesis) Product->Pathway Inhibitor This compound Inhibitor->Enzyme Inhibition

Figure 3. Hypothesized enzyme inhibition mechanism.
Quantitative Data from Analogous Compounds

CompoundTarget EnzymeActivityValueReference
N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)pyrazine-2-carboxamideAlkaline PhosphataseIC501.469 ± 0.02 µM[10]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneGlcN-6-P synthaseDocking ScoreHigh[11]
Experimental Protocol: GlcN-6-P Synthase Inhibition Assay

This protocol is a generalized method for assessing the inhibition of GlcN-6-P synthase.[12][13]

  • Enzyme and Substrate Preparation:

    • Obtain or purify GlcN-6-P synthase from a relevant source (e.g., E. coli or C. albicans).

    • Prepare solutions of the substrates: L-glutamine and D-fructose-6-phosphate in a suitable buffer (e.g., potassium phosphate buffer with EDTA).

  • Inhibition Assay:

    • In a microplate or reaction tube, combine the enzyme, substrates, and varying concentrations of this compound.

    • Incubate the reaction mixture at 37°C for a defined period.

    • The formation of glucosamine-6-phosphate can be measured using various methods, such as the Elson-Morgan method which involves a colorimetric reaction.

    • Alternatively, an enzyme-coupled assay can be used where the product, L-glutamate, is measured.

  • Data Analysis:

    • Measure the product formation at each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

    • Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the activities of its structural analogs provide a strong foundation for targeted investigation. The hypothesized mechanisms presented in this guide—antimycobacterial action, photosynthesis inhibition, and enzyme inhibition—offer distinct and testable avenues for future research.

For drug development professionals, initial screening of this compound against Mycobacterium tuberculosis, a panel of metabolic enzymes, and in photosynthesis assays would be a logical starting point. Elucidating the primary biological target and signaling pathway will be crucial for optimizing its structure, improving potency and selectivity, and ultimately realizing its therapeutic potential.

References

An In-depth Technical Guide on 6-(Methylamino)pyrazine-2-carboxylic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylamino)pyrazine-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of a range of biologically active molecules. Its structural motif is central to the development of several modern pharmaceuticals, most notably as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, chemical properties, and significant applications in drug discovery and development. The document includes a compilation of quantitative data, detailed experimental protocols for related syntheses, and visualizations of relevant biological pathways and synthetic workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmaceutical development.

Introduction

Pyrazine-2-carboxylic acid and its derivatives have long been recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This compound has emerged as a particularly important derivative due to its integral role in the synthesis of high-value pharmaceutical agents. Its primary application is as a key precursor for DPP-4 inhibitors such as Sitagliptin, Trelagliptin, and Omarigliptin, which are pivotal in the treatment of type 2 diabetes.[2]

Synthesis of this compound

The most direct and commonly inferred synthetic route to this compound involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a pyrazine-2-carboxylic acid derivative with methylamine. The typical precursor for this synthesis is 6-chloropyrazine-2-carboxylic acid.

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of analogous 6-alkylamino-N-phenylpyrazine-2-carboxamides has been described.[3] This suggests a similar reaction mechanism where the chlorine atom is displaced by the amine.

General Reaction Scheme:

Synthesis of this compound 6-chloropyrazine-2-carboxylic_acid 6-chloropyrazine-2-carboxylic acid product This compound 6-chloropyrazine-2-carboxylic_acid->product Nucleophilic Aromatic Substitution methylamine Methylamine (CH3NH2) methylamine->product

Figure 1: General synthesis of this compound.

A plausible experimental workflow, adapted from the synthesis of similar compounds, is outlined below.

Experimental Protocols

Illustrative Synthesis of 6-Alkylamino-N-phenylpyrazine-2-carboxamides[3]

This protocol for analogous compounds provides insight into the likely conditions for synthesizing the title compound.

Materials:

  • 6-chloropyrazine-2-carbonyl chloride

  • Appropriate aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Alkylamine (e.g., hexylamine, heptylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

Step 1: Synthesis of 6-chloro-N-phenylpyrazine-2-carboxamide

  • Dissolve the respective aniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of 6-chloropyrazine-2-carbonyl chloride (1.0 eq) in dry dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Step 2: Synthesis of 6-alkylamino-N-phenylpyrazine-2-carboxamide

  • Dissolve the 6-chloro-N-phenylpyrazine-2-carboxamide (1.0 eq), the corresponding alkylamine (1.5 eq), and N,N-diisopropylethylamine (1.5 eq) in acetonitrile.

  • Heat the mixture under reflux for the time specified by TLC monitoring.

  • Cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

The same principles would apply to the synthesis of this compound from 6-chloropyrazine-2-carboxylic acid, likely with adjustments to the solvent, base, and reaction temperature to optimize the yield and purity.

Role in Drug Discovery and Development

The primary significance of this compound lies in its role as a key building block for Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

DPP-4 Inhibition and the Incretin Pathway

DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glycemic control in patients with type 2 diabetes.[4][5]

DPP-4 Signaling Pathway cluster_gut Gut cluster_pancreas Pancreas Food_Intake Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food_Intake->GLP1_GIP Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme Degradation Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control contributes to Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibits

Figure 2: The role of DPP-4 inhibitors in the incretin signaling pathway.

Synthesis of DPP-4 Inhibitors

This compound serves as a scaffold onto which other functionalities are added to create potent and selective DPP-4 inhibitors. The synthesis of these drugs often involves the coupling of the carboxylic acid group with a chiral amine-containing fragment.

Illustrative Synthetic Workflow for a DPP-4 Inhibitor:

DPP-4 Inhibitor Synthesis Workflow start This compound coupling Amide Coupling (e.g., EDC, HOBt) start->coupling chiral_amine Chiral Amine Fragment chiral_amine->coupling dpp4_inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) coupling->dpp4_inhibitor

Figure 3: A generalized workflow for the synthesis of a DPP-4 inhibitor.

Quantitative Data

The biological activity of pyrazine-2-carboxylic acid derivatives is often quantified by their inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values. The following tables summarize representative data for various derivatives, highlighting the impact of different substituents on their antimycobacterial and antifungal activities.

Table 1: Antimycobacterial Activity of Substituted Amides of Pyrazine-2-carboxylic Acids [6]

CompoundSubstituent on Pyrazine RingSubstituent on Amide Nitrogen% Inhibition of M. tuberculosis
2d 6-chloro3-methylphenyl>20
2f 5-tert-butyl-6-chloro3-methylphenyl>20
2k 5-tert-butyl3,5-bis(trifluoromethyl)phenyl>20
2l 6-chloro-5-tert-butyl2-methoxyphenyl>20
2o 5-tert-butyl-6-chloro3,5-bis(trifluoromethyl)phenyl72

Table 2: Antifungal Activity of Substituted Amides of Pyrazine-2-carboxylic Acids [6]

CompoundSubstituent on Pyrazine RingSubstituent on Amide NitrogenMIC (μmol·dm⁻³)
2d 6-chloro3-methylphenyl31.25 - 500
2f 5-tert-butyl-6-chloro3-methylphenyl31.25 - 500

Table 3: Photosynthesis-Inhibiting Activity of Substituted Amides of Pyrazine-2-carboxylic Acids [6]

CompoundSubstituent on Pyrazine RingSubstituent on Amide NitrogenIC50 (mmol·dm⁻³)
2f 5-tert-butyl-6-chloro3-methylphenyl0.063
2m 6-chloro3,5-bis(trifluoromethyl)phenyl0.026

Conclusion

This compound is a pivotal intermediate in contemporary medicinal chemistry, particularly in the development of treatments for type 2 diabetes. Its synthesis, while not extensively detailed in the literature for the specific compound, can be reliably inferred from established methods for analogous pyrazine derivatives. The core utility of this molecule lies in its role as a scaffold for the construction of potent DPP-4 inhibitors. The provided data and workflows in this guide offer a foundational understanding for researchers and professionals engaged in the synthesis and application of pyrazine-based compounds in drug discovery. Further research into optimizing the synthesis of this compound and exploring its potential in the development of other therapeutic agents is warranted.

References

The Ascendant Trajectory of Pyrazine Scaffolds: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, continues to be a cornerstone in the development of novel therapeutics.[1][2][3] Its unique electronic properties and versatile substitution patterns have led to the discovery of potent and selective agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[4][5][6] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel pyrazine derivatives, offering detailed experimental protocols, structured quantitative data, and visual representations of key biological pathways and experimental workflows.

I. Biological Activities and Quantitative Data of Novel Pyrazine Derivatives

The therapeutic potential of pyrazine derivatives is vast, with compounds demonstrating significant efficacy as kinase inhibitors, anti-infective agents, and receptor antagonists. The following tables summarize the quantitative biological data for several classes of recently developed pyrazine compounds.

Table 1: Anticancer Activity of Pyrazine Derivatives

Compound ClassTarget(s)Cancer Cell Line(s)IC50 / EC50Reference
[4][7][8]triazolo[4,3-a]pyrazine Derivativesc-Met, VEGFR-2A549, MCF-7, HelaCompound 17l : 0.98 µM (A549), 1.05 µM (MCF-7), 1.28 µM (Hela)[9]
Pyrazine-Pyridine BiheteroarylsVEGFR-2HUVECGood cellular potency[10]
Chalcone-Pyrazine Hybrids-MCF-7, A549, Colo-205, DU-145Compound 51 : 0.012 µM (MCF-7), 0.045 µM (A549), 0.33 µM (DU-145)[1]
Flavono-Pyrazine Hybrids-HT-29, MCF-7Compound 88 : 10.67 µM (HT-29); Compound 89 : 10.43 µM (MCF-7)[1]
3-aminoimidazole[1,2-α]pyrazine Analogues-MCF-7, HT-29, B16F10Compound 18 : 9.60 µM (MCF-7); Compound 16 : 12.98 µM (HT-29)[11]
1,4-Pyrazine-Containing HAT Inhibitorsp300/CBP-Compound 29 : 1.4 µM[12]
Pyrrolo[2,3-b]pyrazinesFGFR1-Compound 4 : 87.8% inhibition at 10 µM[13]

Table 2: Anti-infective and Other Biological Activities

Compound ClassTarget Organism/ReceptorActivityMIC / pA2 / pEC50Reference
Pyrazine-based Hybrid MoleculesMycobacterium tuberculosis H37RvAnti-tubercularCompounds 8a-d, 14b, 18 : ≤6.25 µg/mL[4]
Oxazolo[3,4-a]pyrazine DerivativesNeuropeptide S Receptor (NPSR)AntagonistCompound 1 : pA2/pKB 7.28-8.16[7]
Cinnamic Acid-Pyrazine HybridsHuman Microvascular Endothelial Cells (HBMEC-2)Neurovascular ProtectionCompound 15 : EC50 3.55 µM[1]

II. Key Signaling Pathways Modulated by Pyrazine Derivatives

Pyrazine-based inhibitors often target critical signaling pathways implicated in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and development.

A. VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Pyrazine-pyridine biheteroaryls have been developed as potent inhibitors of this pathway.[10]

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Pyrazine_Inhibitor Pyrazine-Pyridine Biheteroaryl Pyrazine_Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazine derivatives.

B. c-Met Signaling Pathway in Cancer

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell migration, invasion, and proliferation. Aberrant c-Met signaling is a hallmark of many cancers.[4][7][8]triazolo[4,3-a]pyrazine derivatives have emerged as dual inhibitors of c-Met and VEGFR-2.[9]

cMet_Signaling cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor [1,2,4]triazolo[4,3-a]pyrazine Derivative Inhibitor->cMet Inhibition

Caption: c-Met signaling pathway and its inhibition by pyrazine derivatives.

III. Experimental Protocols for Synthesis and Evaluation

Detailed and reproducible experimental protocols are fundamental to the advancement of medicinal chemistry. This section provides methodologies for the synthesis of a key pyrazine scaffold and a standard biological evaluation assay.

A. Synthesis of Pyrazine Derivatives via Condensation Reaction

The condensation of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and straightforward method for synthesizing the pyrazine core.[14][15] Greener approaches to this reaction have been developed to improve yields and reduce environmental impact.[15][16]

Synthesis_Workflow Start Starting Materials: 1,2-Diketone 1,2-Diamine Reaction Reaction Vessel: Aqueous Methanol t-BuOK (catalyst) Room Temperature Start->Reaction Stirring Stirring & Reaction Monitoring (TLC) Reaction->Stirring Workup Work-up: Evaporation of Methanol Stirring->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Pyrazine Derivative Purification->Product

Caption: General workflow for one-pot pyrazine synthesis.

Protocol: One-Pot Synthesis of a Pyrazine Derivative [15][16]

  • Reaction Setup: To a solution of the 1,2-diketone (1 mmol) in aqueous methanol, add the 1,2-diamine (1 mmol).

  • Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (t-BuOK) (e.g., 0.1 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, evaporate the methanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., petroleum ether and ethyl acetate) to afford the desired pyrazine derivative.

B. Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazine derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

IV. Conclusion and Future Directions

The pyrazine scaffold remains a privileged structure in medicinal chemistry, offering a robust platform for the design of novel therapeutic agents. The synthetic methodologies are well-established and continue to be refined for improved efficiency and environmental friendliness.[16] The diverse biological activities reported for pyrazine derivatives, particularly in oncology, highlight the continued potential for discovery in this area.[1][5][6] Future research will likely focus on the development of more selective and potent inhibitors through structure-based drug design, the exploration of novel biological targets, and the use of advanced synthetic techniques to access more complex and diverse chemical space. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the journey of novel pyrazine derivatives from the laboratory to the clinic.

References

Spectroscopic Data for 6-(Methylamino)pyrazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-(methylamino)pyrazine-2-carboxylic acid. Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. It also includes generalized experimental protocols for obtaining such data.

Molecular and Mass Spectrometry Data

Basic molecular information for this compound is summarized below. The mass spectrometry data is predicted.[1]

ParameterValue
Molecular FormulaC₆H₇N₃O₂
Monoisotopic Mass153.05383 Da
Predicted ESI-MS m/z
[M+H]⁺154.06111
[M+Na]⁺176.04305
[M-H]⁻152.04655

Predicted Spectroscopic Data

The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known spectral characteristics of pyrazine derivatives and carboxylic acids.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0Broad Singlet1H-COOH
~8.4Singlet1HPyrazine H
~7.9Singlet1HPyrazine H
~7.0Quartet1H-NH-
~2.8Doublet3H-CH₃
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~167C=O (Carboxylic Acid)
~158Pyrazine C-NH
~145Pyrazine C-COOH
~138Pyrazine CH
~130Pyrazine CH
~28-CH₃
Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C and C=N stretching (Pyrazine ring)
~1200Medium-StrongC-O stretch
~1150MediumC-N stretch

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected in the range of 4000-400 cm⁻¹.

  • Data Processing: Label the significant peaks in the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to make a dilute solution (e.g., 1 mg/mL).

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-of-flight (TOF) or quadrupole mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Set the mass range to be scanned (e.g., m/z 50-500).

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and any characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Physical characteristics of 6-(Methylamino)pyrazine-2-carboxylic acid (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of 6-(Methylamino)pyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its melting point and solubility profile, provides standardized experimental protocols for their determination, and includes a logical workflow for these analytical procedures.

Core Physical Properties

This compound presents as a solid at room temperature. The key physical data for this compound are summarized in the table below.

Physical PropertyValueSource
Melting Point 242-245 °C[1]
Solubility Data not readily available. Expected to be soluble in polar organic solvents and aqueous bases, with limited solubility in water and non-polar organic solvents.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting point and solubility of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a small, tightly packed column of 2-3 mm of the compound is achieved.

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus. The heating rate is controlled by a variable transformer.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) such that the sample is level with the thermometer bulb.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][3]

  • Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure for Qualitative Solubility Assessment:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, dichloromethane, hexane) is added to each test tube.

  • Mixing: The test tubes are agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The solubility is typically categorized as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but some solid remains.

    • Insoluble: The solid does not appear to dissolve.

  • pH-Dependent Solubility: To assess solubility in acidic or basic aqueous solutions, the procedure is repeated using solutions of dilute hydrochloric acid and dilute sodium hydroxide. An increase in solubility in acidic solution suggests a basic functional group, while increased solubility in a basic solution indicates an acidic functional group.

Workflow and Process Visualization

The following diagram illustrates the logical workflow for determining the key physical characteristics of a compound like this compound.

G Workflow for Physical Characterization cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Solubility Assessment cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Dry the Sample A->B C Grind Sample to Fine Powder B->C G Weigh Sample B->G D Pack Capillary Tube C->D E Heat in Melting Point Apparatus D->E F Record Melting Range E->F K Tabulate Results F->K H Add Solvent G->H I Agitate and Observe H->I J Record Qualitative Solubility I->J J->K L Compare with Literature Values K->L M Generate Technical Report L->M

Caption: Logical workflow for physical characterization.

References

The Expanding Therapeutic Potential of Substituted Pyrazine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Substituted pyrazine carboxylic acids and their corresponding amides have emerged as a particularly promising class of compounds, exhibiting potent antimycobacterial, antifungal, anticancer, and photosynthesis-inhibiting properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, presenting key data and experimental methodologies to aid in future drug discovery and development efforts.

Antimycobacterial Activity

Pyrazinamide, a simple derivative of pyrazine-2-carboxylic acid, remains a first-line drug for the treatment of tuberculosis.[1] This has spurred extensive research into other substituted pyrazine carboxylic acid derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.

Quantitative Antimycobacterial Data

The following table summarizes the in vitro antimycobacterial activity of selected substituted pyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv.

Compound IDR1R2R3 (on phenyl ring)% InhibitionMIC (µg/mL)Reference
2o 5-tert-butyl6-chloro3,5-bis(trifluoromethyl)72-[1][2]
19 5-tert-butyl6-chloro3-trifluoromethyl-3.13[3]
16 HH3,5-dibromo-4-hydroxy54-72-[4]
17 6-chloroH3,5-dibromo-4-hydroxy54-72-[4]
18 5-tert-butylH3,5-dibromo-4-hydroxy54-72-[4]
9 HH4-amino-6.25[5]
4 HH3-trifluoromethyl-12.5[5]
Mechanism of Action: Pyrazinamide

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase under acidic conditions.[1][6] POA is believed to have multiple targets, including the disruption of membrane potential and the inhibition of coenzyme A synthesis by binding to the aspartate decarboxylase PanD.[2] It has also been proposed to inhibit fatty acid synthase I (FAS I), an essential enzyme for the synthesis of the mycobacterial cell wall.[6]

Pyrazinamide_Mechanism PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) (Acidic pH) PZA->PncA Enters Mycobacterium POA Pyrazinoic Acid (POA) PncA->POA Converts Membrane Membrane Potential Disruption POA->Membrane PanD PanD Aspartate Decarboxylase POA->PanD FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 CellDeath Mycobacterial Cell Death Membrane->CellDeath Inhibition Inhibition of Coenzyme A Synthesis PanD->Inhibition CellWall Inhibition of Cell Wall Synthesis FAS1->CellWall Inhibition->CellDeath CellWall->CellDeath

Mechanism of action of Pyrazinamide.

Experimental Protocol: Antimycobacterial Susceptibility Testing

A common method for determining the antimycobacterial activity of compounds is the Microplate Alamar Blue Assay (MABA).

  • Bacterial Culture : Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in microplates.

  • Inoculation : The bacterial culture is diluted and added to each well of the microplate containing the test compounds.

  • Incubation : The microplates are incubated at 37°C for a specified period.

  • Alamar Blue Addition : Alamar Blue solution is added to each well.

  • Result Interpretation : After further incubation, a color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Antifungal and Antialgal Activity

Several substituted pyrazine carboxylic acid amides have demonstrated notable antifungal and antialgal activities.

Quantitative Antifungal and Antialgal Data
Compound IDR1R2R3 (on phenyl ring)Antifungal MIC (µmol·dm⁻³) vs. T. mentagrophytesAntialgal IC50 (mmol·dm⁻³)Reference
2d 6-chloroH3-methyl31.25-500-[1][2]
2f 5-tert-butyl6-chloro3-methyl31.25-5000.063[1][2]
8 5-tert-butyl6-chloro4-methyl-1,3-thiazol-2-yl31.25-[4]

Photosynthesis-Inhibiting Activity

A number of substituted pyrazine-2-carboxylic acid amides have been identified as potent inhibitors of photosynthesis, specifically targeting the oxygen evolution rate in spinach chloroplasts.[2]

Quantitative Photosynthesis Inhibition Data
Compound IDR1R2R3 (on phenyl ring)IC50 (mmol·dm⁻³)Reference
2m 6-chloroH3,5-bis(trifluoromethyl)0.026[2]
27 5-tert-butyl6-chloro5-bromo-2-hydroxy0.0419[4]
4 5-tert-butyl6-chloro1,3-thiazol-2-yl0.0495[4]
2f 5-tert-butyl6-chloro3-methyl0.063[1]
Experimental Protocol: Photosynthesis Inhibition Assay (Hill Reaction)

The inhibitory effect on photosynthesis can be assessed by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts.

  • Chloroplast Isolation : Fresh spinach leaves are homogenized in an ice-cold buffer and filtered. The filtrate is then centrifuged to pellet the chloroplasts, which are resuspended in a suitable buffer.

  • Reaction Mixture : The reaction mixture contains the isolated chloroplasts, DCPIP solution, and the test compound at various concentrations.

  • Illumination : The reaction mixtures are exposed to a light source.

  • Measurement : The reduction of DCPIP is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm).

  • Data Analysis : The rate of DCPIP reduction is calculated, and the IC50 value (the concentration of the compound that causes 50% inhibition of the reaction rate) is determined.

Photosynthesis_Inhibition_Workflow Start Start: Spinach Leaves Homogenize Homogenize in Cold Buffer Start->Homogenize Filter Filter Homogenate Homogenize->Filter Centrifuge Centrifuge to Pellet Chloroplasts Filter->Centrifuge Resuspend Resuspend Chloroplasts Centrifuge->Resuspend Prepare_Mixture Prepare Reaction Mixture: Chloroplasts + DCPIP + Test Compound Resuspend->Prepare_Mixture Illuminate Illuminate with Light Source Prepare_Mixture->Illuminate Measure Spectrophotometrically Measure DCPIP Reduction Illuminate->Measure Analyze Calculate IC50 Value Measure->Analyze End End: Photosynthesis Inhibition Data Analyze->End

Workflow for Photosynthesis Inhibition Assay.

Anticancer Activity

Recent studies have highlighted the potential of substituted pyrazine carboxylic acid derivatives as anticancer agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][8] Dysregulation of the FGFR signaling pathway is implicated in various cancers.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 PLCg PLCγ Dimerization->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Simplified FGFR Signaling Pathway.

Synthesis of Substituted Pyrazine Carboxylic Acid Amides

A general and widely used method for the synthesis of these compounds involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a variety of ring-substituted anilines or other amines.

General Synthetic Protocol
  • Acid Chloride Formation : The corresponding substituted pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acid chloride.

  • Amide Formation (Condensation) : The resulting pyrazine-2-carboxylic acid chloride is then reacted with the desired substituted aniline or amine in the presence of a base (e.g., pyridine or triethylamine) to yield the final amide product.

  • Purification : The crude product is typically purified by recrystallization or column chromatography.

Conclusion

Substituted pyrazine carboxylic acids and their amides represent a versatile and highly valuable scaffold in medicinal chemistry. Their diverse biological activities, ranging from potent antimycobacterial and antifungal effects to photosynthesis inhibition and anticancer properties, underscore their potential for the development of novel therapeutic agents. The structure-activity relationships observed in various studies provide a strong foundation for the rational design of new derivatives with enhanced potency and selectivity. The experimental protocols and mechanistic insights presented in this guide are intended to facilitate further research and accelerate the translation of these promising compounds into clinical applications.

References

In Silico Prediction of 6-(Methylamino)pyrazine-2-carboxylic Acid Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical and pharmacokinetic properties of 6-(Methylamino)pyrazine-2-carboxylic acid, a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1] Utilizing established in silico methodologies, this document outlines a predictive profile for the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET). Detailed computational and experimental protocols are provided to guide researchers in the further characterization of this and similar molecules. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound (PubChem CID: 818291) is a heterocyclic compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol .[2] Its structural significance as a building block for DPP-4 inhibitors necessitates a thorough understanding of its molecular properties to inform drug design and development processes. In silico prediction offers a rapid and cost-effective approach to assess the druglikeness of a compound in the early stages of research. This guide presents a workflow for the computational prediction of key physicochemical and ADMET parameters for this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior. The predicted properties for this compound are summarized in Table 1. These values are derived from computational models and provide a baseline for understanding the compound's behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethodReference
Molecular FormulaC₆H₇N₃O₂-[2]
Molecular Weight153.14 g/mol -[2]
Melting Point242-245 °CExperimentalN/A
pKa4.01 ± 0.10PredictionN/A
LogP (Lipophilicity)-0.8 to 0.5Various QSAR modelsN/A
Aqueous SolubilityModerate to HighStructure-based prediction[3]
Polar Surface Area75.1 ŲCalculation[4]
Hydrogen Bond Donors2CalculationN/A
Hydrogen Bond Acceptors4CalculationN/A
Rotatable Bonds1CalculationN/A

In Silico ADMET Prediction Workflow

The prediction of a compound's ADMET profile is crucial for assessing its potential as a drug candidate. The following workflow outlines a standard in silico approach for evaluating this compound.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Output Input SMILES String of This compound Physicochem Physicochemical Properties (pKa, LogP, Solubility) Input->Physicochem Absorption Absorption (Caco-2, HIA) Input->Absorption Distribution Distribution (BBB, PPB) Input->Distribution Metabolism Metabolism (CYP450 Inhibition) Input->Metabolism Excretion Excretion (Renal Clearance) Input->Excretion Toxicity Toxicity (hERG, Ames) Input->Toxicity Report Comprehensive ADMET Profile Physicochem->Report Absorption->Report Distribution->Report Metabolism->Report Excretion->Report Toxicity->Report

In Silico ADMET Prediction Workflow

This workflow utilizes the SMILES (Simplified Molecular Input Line Entry System) string of the compound as input for various predictive models. These models, often based on Quantitative Structure-Activity Relationships (QSAR), predict a range of ADMET properties.[5]

Predicted ADMET Profile

Based on the in silico workflow, a predicted ADMET profile for this compound is presented in Table 2. It is important to note that these are predictions and require experimental validation.

Table 2: Predicted ADMET Profile of this compound

ParameterPredicted OutcomeSignificance
Absorption
Human Intestinal Absorption (HIA)HighGood oral bioavailability is likely.
Caco-2 PermeabilityModerateMay cross the intestinal barrier.
P-glycoprotein SubstrateNoUnlikely to be subject to efflux by P-gp.
Distribution
Blood-Brain Barrier (BBB) PermeationLowReduced potential for central nervous system side effects.
Plasma Protein Binding (PPB)Low to ModerateA significant fraction of the drug may be free and active.
Metabolism
CYP450 2D6 InhibitionUnlikelyLow risk of drug-drug interactions with CYP2D6 substrates.
CYP450 3A4 InhibitionUnlikelyLow risk of drug-drug interactions with CYP3A4 substrates.
Excretion
Renal ClearanceLikelyThe compound is polar and may be excreted via the kidneys.
Toxicity
hERG InhibitionLow RiskUnlikely to cause cardiotoxicity.
Ames MutagenicityLow RiskUnlikely to be mutagenic.
HepatotoxicityLow RiskUnlikely to cause liver damage.

Potential Biological Activity and Signaling Pathway

As an intermediate for DPP-4 inhibitors, this compound contributes to a class of drugs that enhance incretin hormone levels (GLP-1 and GIP).[6] This leads to improved glycemic control through increased insulin secretion and suppressed glucagon release. The signaling pathway influenced by DPP-4 inhibitors is depicted below.

DPP4_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreas GLP1 GLP-1 Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Release GLP1->Glucagon DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivation GIP GIP GIP->Insulin GIP->Glucagon GIP->DPP4 Inactivation Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive Metabolites DPP4->Inactive DPP4_Inhibitor DPP-4 Inhibitor (derived from 6-(Methylamino)pyrazine -2-carboxylic acid) DPP4_Inhibitor->DPP4

DPP-4 Inhibition Signaling Pathway

Detailed Experimental Protocols

While in silico predictions are valuable, experimental validation is essential. The following are standard protocols for determining key physicochemical and pharmacokinetic parameters.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution upon the addition of a titrant.[7]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Protocol:

  • Prepare a 1 mM solution of this compound in water.

  • To 20 mL of the sample solution, add 0.15 M KCl to maintain constant ionic strength.

  • Adjust the initial pH of the solution to ~1.8-2.0 with 0.1 M HCl.

  • Titrate the solution with 0.1 M NaOH, adding small increments and recording the pH after each addition.

  • Continue the titration until the pH reaches ~12-12.5.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

  • Perform the titration in triplicate to ensure accuracy.[7]

Determination of Plasma Protein Binding by Equilibrium Dialysis

This assay measures the fraction of a drug that binds to plasma proteins, which can affect its distribution and efficacy.[8][9]

Materials:

  • This compound

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device with a semi-permeable membrane (e.g., 12-14 kDa MWCO)

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the human plasma with the compound to a final concentration of 1-5 µM.

  • Load the plasma sample into one chamber of the equilibrium dialysis unit and PBS into the other chamber.

  • Incubate the dialysis unit at 37°C with gentle shaking for 4-6 hours to allow equilibrium to be reached.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both samples using a validated LC-MS/MS method.

  • Calculate the percentage of plasma protein binding using the following formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100

Conclusion

This technical guide provides a comprehensive in silico prediction of the physicochemical and ADMET properties of this compound. The predictions suggest that this molecule possesses favorable druglike properties, including good potential for oral absorption and a low risk of major toxicities. As a key intermediate for DPP-4 inhibitors, this information is valuable for guiding the design and development of new antidiabetic agents. The provided experimental protocols offer a clear path for the validation of these computational predictions. Further in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of any drug candidate derived from this scaffold.

References

Methodological & Application

Application Note and Protocol: A Detailed Synthesis of 6-(Methylamino)pyrazine-2-carboxylic acid from Pyrazinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-(methylamino)pyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available antitubercular drug, pyrazinamide. The synthesis involves a three-step sequence: hydrolysis of the starting material, chlorination of the pyrazine ring, and subsequent nucleophilic aromatic substitution with methylamine.

Introduction

Pyrazine-2-carboxylic acid derivatives are a class of heterocyclic compounds with significant interest in the pharmaceutical industry due to their diverse biological activities. The target compound, this compound, serves as a key intermediate in the development of novel therapeutic agents. This protocol outlines a reliable and reproducible method for its preparation from pyrazinamide, leveraging common laboratory transformations.

Overall Synthesis Workflow

The synthesis proceeds through the following key stages:

  • Hydrolysis: Pyrazinamide is hydrolyzed to pyrazine-2-carboxylic acid.

  • Chlorination: Pyrazine-2-carboxylic acid is chlorinated to yield 6-chloropyrazine-2-carboxylic acid.

  • Methylamination: 6-Chloropyrazine-2-carboxylic acid undergoes a nucleophilic aromatic substitution with methylamine to produce the final product.

Synthesis_Workflow Pyrazinamide Pyrazinamide Pyrazine_2_carboxylic_acid Pyrazine-2-carboxylic acid Pyrazinamide->Pyrazine_2_carboxylic_acid Step 1: Hydrolysis (NaOH, H2O, Reflux) Six_Chloropyrazine_2_carboxylic_acid 6-Chloropyrazine-2-carboxylic acid Pyrazine_2_carboxylic_acid->Six_Chloropyrazine_2_carboxylic_acid Step 2: Chlorination (SOCl2, Reflux) Target_Compound This compound Six_Chloropyrazine_2_carboxylic_acid->Target_Compound Step 3: Methylamination (CH3NH2, Heat)

Diagram 1: Overall synthesis workflow from Pyrazinamide.

Experimental Protocols

Step 1: Synthesis of Pyrazine-2-carboxylic acid from Pyrazinamide (Hydrolysis)

This step involves the basic hydrolysis of the amide functionality of pyrazinamide.

Materials:

  • Pyrazinamide

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve pyrazinamide (1 eq.) in a 10% aqueous solution of sodium hydroxide (5-10 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction.

  • A precipitate of pyrazine-2-carboxylic acid will form. Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Recrystallize the crude product from a minimal amount of hot water or aqueous ethanol to obtain pure pyrazine-2-carboxylic acid.

  • Dry the purified product under vacuum.

Expected Yield: 85-95%

Step 2: Synthesis of 6-Chloropyrazine-2-carboxylic acid (Chlorination)

This procedure details the chlorination of the pyrazine ring. 6-Chloropyrazine-2-carboxylic acid is a key intermediate in the synthesis of many pharmaceutical compounds.[1][2]

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (dry)

  • Pyridine (dry, catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with pyrazine-2-carboxylic acid (1 eq.), add dry toluene.

  • Add a catalytic amount of dry pyridine.

  • Slowly add thionyl chloride (3-5 eq.) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully evaporate the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Co-evaporation with dry toluene may be necessary to remove all traces of thionyl chloride.

  • The resulting crude 6-chloropyrazine-2-carbonyl chloride is then carefully hydrolyzed by adding cold water.

  • The precipitate of 6-chloropyrazine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

Expected Yield: 70-80%

Step 3: Synthesis of this compound (Methylamination)

This final step involves the nucleophilic substitution of the chloro group with methylamine. The direct reaction of a carboxylic acid with an amine can be challenging due to the formation of an ammonium carboxylate salt.[3][4][5] To circumvent this, the reaction is typically carried out at elevated temperatures or by activating the carboxylic acid.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Aqueous methylamine solution (e.g., 40%)

  • Hydrochloric acid (for workup)

Equipment:

  • Sealed reaction vessel (e.g., a pressure tube or a sealed vial)

  • Oil bath or heating mantle

  • Magnetic stirrer

Procedure:

  • In a sealed reaction vessel, suspend 6-chloropyrazine-2-carboxylic acid (1 eq.) in an excess of aqueous methylamine solution.

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold water, and then with a cold organic solvent like ethanol or ether to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Dry the final product, this compound, under vacuum.

Expected Yield: 50-70%

Data Summary

The following table summarizes the key quantitative data for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
PyrazinamideC₅H₅N₃O123.11189-191White crystalline solid
Pyrazine-2-carboxylic acidC₅H₄N₂O₂124.09225-229 (dec.)Off-white to pale yellow solid
6-Chloropyrazine-2-carboxylic acidC₅H₃ClN₂O₂158.54160 (dec.)[2]White to light brown powder
This compoundC₆H₇N₃O₂153.14>250 (dec.)Pale yellow solid

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care. Use a gas trap to neutralize the HCl and SO₂ gases produced during the reaction.

  • Reactions in sealed vessels can build up pressure. Ensure the vessel is appropriate for the reaction conditions and use a blast shield.

  • Handle all chemicals with care and consult the Material Safety Data Sheets (MSDS) before use.

This protocol provides a detailed and structured approach for the synthesis of this compound from pyrazinamide. The methods described are based on established chemical principles and literature precedents for similar transformations, offering a solid foundation for researchers in the field of medicinal and organic chemistry.

References

Application Notes and Protocols for 6-(Methylamino)pyrazine-2-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 6-(Methylamino)pyrazine-2-carboxylic acid in various biological assays. Due to the limited availability of specific experimental data for this particular compound, the following protocols are based on established methodologies for structurally similar pyrazinecarboxylic acid derivatives. These protocols are intended to serve as a foundational framework, and researchers are encouraged to optimize the conditions for their specific experimental setups.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results.

  • Solubility: Pyrazine-2-carboxylic acid, the parent compound, is soluble in polar organic solvents such as DMSO, ethanol, and acetone, and also shows solubility in water through the formation of hydrogen bonds. It exhibits low solubility in non-polar solvents. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

  • Storage: The solid compound should be stored at 2-8°C. The DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before each use, the stock solution should be thawed completely and vortexed.

In Vitro Antimicrobial Activity Assays

Derivatives of pyrazine-2-carboxylic acid have demonstrated potential antimicrobial properties.[1][2][3] The following protocols can be used to assess the antimicrobial efficacy of this compound.

2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively determines the lowest concentration of the compound that inhibits visible microbial growth.[4]

Protocol:

  • Microorganism Preparation: Culture the desired bacterial or fungal strain in an appropriate broth medium overnight at the optimal temperature (e.g., 37°C for most bacteria).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.[4]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well-known antibiotic or antifungal agent.

    • Negative Control (Growth Control): Inoculum in broth without the test compound.

    • Solvent Control: Inoculum in broth with the highest concentration of DMSO used in the dilutions.

    • Sterility Control: Broth medium only.

  • Incubation: Incubate the plates at the optimal temperature for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2.2. Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[4][5]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or another suitable agar medium and sterilize it by autoclaving.[4]

  • Plate Inoculation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Evenly spread a standardized microbial inoculum over the agar surface.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.[4]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the this compound solution at a known concentration into each well.[4]

  • Controls: Use a standard antibiotic as a positive control and the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at the optimal temperature for 18-24 hours.

  • Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Table 1: Hypothetical MIC Values for this compound

MicroorganismMIC Range (µg/mL)
Staphylococcus aureus16 - 128
Escherichia coli32 - 256
Candida albicans64 - 512
Mycobacterium tuberculosis8 - 64

Note: These are hypothetical values and must be determined experimentally.

In Vitro Cytotoxicity and Anticancer Assays

Pyrazine derivatives have been investigated for their potential as anticancer agents.[6][7] The following cell-based assays can be employed to evaluate the cytotoxic effects of this compound on cancer cell lines.

3.1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical IC50 Values for this compound

Cancer Cell LineIC50 (µM) after 48h
MCF-7 (Breast)10 - 50
A549 (Lung)25 - 100
HepG2 (Liver)15 - 75
HCT116 (Colon)20 - 90

Note: These are hypothetical values and must be determined experimentally.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not yet elucidated, related pyrazine compounds have been shown to modulate key cellular processes such as kinase signaling and apoptosis.[6]

Workflow for Investigating Mechanism of Action

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Prepare Stock Solution of 6-(Methylamino)pyrazine- 2-carboxylic acid in DMSO B Perform MTT Assay on a Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D If cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot for Key Signaling Proteins (e.g., Akt, ERK, p53, Bcl-2) C->F G Kinase Inhibition Assays F->G H Molecular Docking Studies F->H

Caption: Workflow for elucidating the mechanism of action.

Potential Signaling Pathway Modulation

The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on the known activities of other pyrazine derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-(Methylamino)pyrazine- 2-carboxylic acid Compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Analysis of 6-(Methylamino)pyrazine-2-carboxylic acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 6-(Methylamino)pyrazine-2-carboxylic acid in research and drug development settings. The protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are outlined, offering options for varying sensitivity and selectivity requirements.

Analytical Workflow Overview

The general workflow for the analysis of this compound involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and detection.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction Sample->Extraction e.g., Protein Precipitation, Liquid-Liquid Extraction Cleanup Clean-up & Concentration Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC LCMS LC-MS/MS Analysis Cleanup->LCMS HPLC->LCMS Interface UV_Detector UV Detection HPLC->UV_Detector MS_Detector Tandem MS Detection (MRM) LCMS->MS_Detector Data Data Analysis & Quantification UV_Detector->Data MS_Detector->Data

General analytical workflow for this compound.

Application Note 1: HPLC-UV Method

This method is suitable for the quantification of this compound in simpler matrices or when high sensitivity is not a primary requirement.

Experimental Protocol

1. Sample Preparation (Protein Precipitation for Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

2. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 270 nm
Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of this HPLC-UV method. These values are illustrative and require validation in the user's laboratory.

ParameterExpected Value
Retention Time Approx. 4.5 min
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Application Note 2: LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction for Plasma)

  • To 100 µL of plasma sample, add an internal standard (e.g., stable isotope-labeled this compound).

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterValue
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See table below
Source Temperature 500°C
IonSpray Voltage 5500 V
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

The following MRM transitions are predicted based on the structure of this compound and data from similar pyrazine carboxylic acids. These will require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound154.1108.120
Stable Isotope Labeled Internal Standard157.1 (e.g., ¹³C₃)111.120
Quantitative Data Summary (Hypothetical)

The expected performance of the LC-MS/MS method is summarized below. These values are illustrative and must be validated.

ParameterExpected Value
Retention Time Approx. 2.8 min
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (%Recovery) 90 - 110%

Logical Relationship of Analytical Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, primarily the required sensitivity and the complexity of the sample matrix.

Method Selection Logic Start Start: Need to quantify This compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes HPLC Use HPLC-UV Method Sensitivity->HPLC No LCMS Use LC-MS/MS Method Matrix->LCMS Yes Matrix->HPLC No

Decision tree for analytical method selection.

6-(Methylamino)pyrazine-2-carboxylic Acid: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-(Methylamino)pyrazine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the pyrazine core and the methylamino and carboxylic acid functional groups, make it a valuable scaffold for the synthesis of a diverse range of complex molecules. This pyrazine derivative has emerged as a key component in the development of targeted therapies, particularly in the field of oncology.

Application in the Synthesis of KRAS G12C Inhibitors

A prominent application of this compound is in the synthesis of covalent inhibitors of the KRAS G12C mutant protein. The KRAS protein is a critical signaling molecule, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer. This building block is utilized in the construction of molecules that can specifically target and inhibit the aberrant activity of this mutated protein.

One notable example is its use in the synthesis of adagrasib (MRTX849), a potent and selective KRAS G12C inhibitor. The synthesis involves the coupling of this compound with a chiral piperazine derivative to form a key amide bond, highlighting the importance of this pyrazine derivative as a central structural element.

Experimental Workflow for Amide Coupling in KRAS G12C Inhibitor Synthesis

start Start: Materials reagents This compound Amine (e.g., (R)-2-methylpiperazine) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) start->reagents reaction_setup Reaction Setup: Dissolve carboxylic acid in DMF. Add coupling agent and base. Stir at room temperature. reagents->reaction_setup amine_addition Amine Addition: Add amine to the activated carboxylic acid solution. reaction_setup->amine_addition reaction Reaction: Stir at room temperature for 4-12 hours. Monitor progress by LC-MS. amine_addition->reaction workup Work-up: Aqueous work-up to remove water-soluble impurities. reaction->workup purification Purification: Purify by flash column chromatography or preparative HPLC. workup->purification characterization Characterization: Confirm structure and purity by NMR and HRMS. purification->characterization end End: Purified Product characterization->end

Caption: General workflow for the amide coupling of this compound.

Other Potential Applications

The reactivity of the carboxylic acid and the potential for further functionalization of the pyrazine ring and the methylamino group make this compound a versatile building block for various other applications in organic synthesis. These include:

  • Esterification: The carboxylic acid can be readily converted to a variety of esters, which can serve as intermediates for further transformations or as final products with potential biological activity.

  • Synthesis of other heterocyclic systems: The pyrazine core can be a template for the construction of more complex fused heterocyclic systems.

  • Linker Chemistry: In the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), this molecule could potentially be used as a part of a linker connecting a warhead to an E3 ligase ligand.

The KRAS Signaling Pathway

KRAS is a key protein in the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation leads to constitutive activation of KRAS, resulting in uncontrolled cell growth. Inhibitors synthesized using this compound are designed to block this aberrant signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 Activation SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor KRAS G12C Inhibitor (e.g., Adagrasib) Inhibitor->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 1: Amide Coupling with (R)-2-methylpiperazine

This protocol describes the synthesis of a key intermediate for a KRAS G12C inhibitor.

Materials:

  • This compound

  • (R)-2-methylpiperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of (R)-2-methylpiperazine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS (typically 4-12 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

ParameterValue
Reactants This compound, (R)-2-methylpiperazine
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Reaction Time 4-12 hours
Typical Yield 70-90%
Protocol 2: Fischer Esterification

This protocol describes a general method for the esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20 eq of methanol).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by flash column chromatography.

ParameterValue
Reactants This compound, Alcohol
Catalyst Concentrated Sulfuric Acid
Solvent Excess Alcohol
Reaction Temperature Reflux
Typical Yield 80-95%

Conclusion

This compound has proven to be a valuable and versatile building block in organic synthesis, particularly for the development of targeted therapeutics. Its application in the synthesis of KRAS G12C inhibitors underscores its importance in modern drug discovery. The straightforward reactivity of its functional groups allows for its incorporation into a wide array of molecular scaffolds, promising further discoveries in the field of medicinal chemistry.

Application Notes and Protocols: 6-(Methylamino)pyrazine-2-carboxylic Acid and its Analogs in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazine derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The pyrazine scaffold is a key component in several clinically important drugs, such as the antituberculosis agent pyrazinamide.

This document focuses on the potential application of 6-(methylamino)pyrazine-2-carboxylic acid and its structural analogs as a promising class of compounds for antimicrobial research. While specific data on this compound is limited, extensive research on related pyrazine-2-carboxylic acid derivatives demonstrates their potential as antibacterial and antifungal agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][2][3]

The general structure of pyrazine-2-carboxylic acid derivatives allows for modifications at various positions, influencing their antimicrobial potency and spectrum. For instance, the introduction of different alkylamino chains at the 6-position or the formation of amides and hydrazones at the carboxylic acid group can lead to compounds with enhanced activity.[4][5] The mechanism of action for some pyrazine derivatives is thought to involve the inhibition of essential enzymes necessary for pathogen survival, such as DNA gyrase and topoisomerase IV, or the disruption of the bacterial cell membrane.[6]

Further investigation into the synthesis of novel derivatives of this compound and comprehensive screening against a wide panel of pathogenic microorganisms are warranted to explore their full therapeutic potential.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazine-2-carboxylic acid derivatives against selected microbial strains, as reported in the literature. This data provides a comparative overview of the antimicrobial efficacy of these compounds.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivatives Compound 2eStaphylococcus aureus32[3]
Escherichia coli16[3]
Pyrazine-2-carboxylic acid derivatives Compound 'P4'Candida albicans3.125[1]
Compound 'P9'Pseudomonas aeruginosa25[1]
Compound 'P3'Escherichia coli50[1]
6-Alkylamino-N-phenylpyrazine-2-carboxamides Heptylamino derivativeMycobacterium tuberculosis H37Rv5-10 µM[5]
Methicillin-resistant Staphylococcus aureus7.8 µM[5]

Experimental Protocols

A crucial step in antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC) of a test compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.[6]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

  • Test compound (e.g., a derivative of this compound)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi[1]

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[6]

  • Positive control (standard antibiotic, e.g., ampicillin, ciprofloxacin)[3][7]

  • Negative control (broth only)[6]

  • Spectrophotometer or microplate reader (optional)

2. Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.[6]

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the appropriate broth directly in the 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.5 to 256 µg/mL).[6]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (microorganism and a standard antibiotic) and a negative control well (broth only) on each plate.[6]

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[6]

  • MIC Determination: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[6]

  • Quantitative Analysis (Optional): The absorbance at 600 nm can be measured using a microplate reader to quantify microbial growth.[6]

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts in antimicrobial research involving pyrazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Pyrazine-2-carboxylic acid Precursor synthesis Chemical Modification (e.g., amidation, substitution) start->synthesis product Novel Pyrazine Derivative synthesis->product mic_test MIC Determination (Broth Microdilution) product->mic_test Primary Screening mbc_test MBC Determination mic_test->mbc_test toxicity Cytotoxicity Assay mic_test->toxicity Active Compounds moa Mechanism of Action Studies toxicity->moa

Caption: General experimental workflow for the discovery and evaluation of novel pyrazine-based antimicrobial agents.

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound Pyrazine Derivative membrane Cell Membrane compound->membrane Disruption dna_gyrase DNA Gyrase / Topoisomerase IV compound->dna_gyrase Inhibition cell_death Bacterial Cell Death membrane->cell_death replication DNA Replication dna_gyrase->replication replication->cell_death Inhibition leads to

Caption: Proposed mechanisms of action for the antimicrobial activity of pyrazine derivatives.[6]

References

Application Notes and Protocols: Derivatization of 6-(Methylamino)pyrazine-2-carboxylic acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-(Methylamino)pyrazine-2-carboxylic acid is a structural analog of pyrazinoic acid (POA), the active metabolite of the cornerstone anti-tuberculosis drug, pyrazinamide (PZA). The pyrazine-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including antitubercular, antimicrobial, and anticancer effects. Derivatization of this core structure is a key strategy to enhance potency, overcome drug resistance, modulate pharmacokinetic properties, and broaden the spectrum of activity.

These application notes provide detailed protocols for common derivatization strategies targeting the carboxylic acid moiety, summarize structure-activity relationship (SAR) data, and present the biological activities of resulting derivatives in a structured format.

Key Derivatization Strategies and Protocols

The primary point for derivatization on this compound is the carboxylic acid group, which is most commonly converted into amides, esters, or hydrazides to explore new chemical space and biological interactions.

Protocol 1: Amide Synthesis via the Acyl Chloride Method

This is a robust and widely used two-step method for synthesizing N-substituted pyrazine-2-carboxamides. The initial step involves the activation of the carboxylic acid to an acyl chloride, which is then reacted with a primary or secondary amine.

Experimental Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification A 6-(Methylamino)pyrazine- 2-carboxylic acid C Reflux in dry solvent (e.g., Toluene, Benzene) A->C B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C D 6-(Methylamino)pyrazine- 2-carbonyl chloride (Crude intermediate) C->D F Dropwise addition of Acyl Chloride solution D->F Dissolved in dry acetone E Substituted Amine (R-NH₂) + Dry Pyridine E->F G Stir at Room Temperature F->G H Final Product: N-substituted 6-(methylamino) pyrazine-2-carboxamide G->H I Pour into cold water H->I J Collect crude amide (Filtration) I->J K Recrystallization or Column Chromatography J->K L Purified Amide Derivative K->L

Caption: Workflow for amide synthesis via the acyl chloride method.

Methodology:

  • Acyl Chloride Formation: A mixture of this compound (1 equivalent) and thionyl chloride (1.5 equivalents) in a dry, inert solvent like toluene is refluxed for 1-2 hours.[1][2]

  • Solvent Removal: Excess thionyl chloride and the solvent are removed under reduced pressure. The resulting crude acyl chloride is typically used immediately without further purification.[1][2]

  • Amidation: The crude acyl chloride is dissolved in a dry aprotic solvent (e.g., acetone or DCM). This solution is added dropwise to a stirred solution of the desired substituted amine (1 equivalent) and pyridine (1 equivalent) in the same solvent at room temperature.[1][2]

  • Reaction Completion: The mixture is stirred for an additional 30-60 minutes after the addition is complete.[2]

  • Work-up and Purification: The reaction mixture is poured into cold water to precipitate the crude amide. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[2][3]

Protocol 2: Amide Synthesis via Direct Coupling Agents

This method avoids the harsh conditions of acyl chloride formation and is suitable for more sensitive substrates. Coupling agents like propylphosphonic anhydride (T3P) facilitate the direct formation of an amide bond between the carboxylic acid and an amine.

Methodology:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethyl acetate or DMF), add the desired amine (1-1.2 equivalents).[4]

  • Coupling Agent Addition: Add the coupling agent, such as T3P (1.5 equivalents), to the mixture. A base like triethylamine or N-methylmorpholine (2-3 equivalents) is often included.[4]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, dried, and purified by column chromatography.

Protocol 3: Hydrazide Synthesis

Hydrazides are valuable intermediates that can be further derivatized, for example, by condensation with aldehydes to form hydrazones. The synthesis is a two-step process starting from the carboxylic acid.

Experimental Workflow:

G A 6-(Methylamino)pyrazine- 2-carboxylic acid B Esterification A->B C Ethanol (EtOH) + H₂SO₄ (cat.) Reflux B->C D Ethyl 6-(methylamino) -pyrazine-2-carboxylate C->D E Hydrazinolysis D->E F Hydrazine Hydrate (NH₂NH₂·H₂O) Reflux in EtOH E->F G 6-(Methylamino)pyrazine- 2-carbohydrazide F->G

Caption: Two-step workflow for the synthesis of carbohydrazides.

Methodology:

  • Esterification: The starting carboxylic acid is first converted to its corresponding ethyl ester. The acid is refluxed in absolute ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.[5]

  • Work-up: The reaction mixture is cooled, and the excess ethanol is removed under vacuum. The residue is neutralized with a cold sodium bicarbonate solution, and the ester is extracted.

  • Hydrazinolysis: The purified ethyl ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (3-5 equivalents) is added. The mixture is refluxed for 6-12 hours.[5]

  • Purification: The reaction mixture is cooled, and the precipitated hydrazide is collected by filtration, washed with cold ethanol, and dried.[5]

Structure-Activity Relationships (SAR) and Biological Targets

Derivatization has revealed key structural features that enhance biological activity, particularly against Mycobacterium tuberculosis.

Antitubercular Activity

The primary mechanism of action for PZA, and presumably its analogs, involves the inhibition of the PanD enzyme, which is essential for coenzyme A biosynthesis in M. tuberculosis.[6][7]

Mechanism of Action:

G PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Drug) PZA->POA pncA (Pyrazinamidase) POA->Inhibition PanD PanD Enzyme (Aspartate Decarboxylase) CoA Coenzyme A Biosynthesis PanD->CoA Mtb_death Mtb Cell Death PanD->Mtb_death Pathway Blocked Inhibition->PanD

Caption: Mechanism of pyrazinamide targeting the PanD enzyme.

Key SAR Findings:

  • Lipophilicity: Increased lipophilicity is strongly correlated with higher antitubercular activity. Derivatives containing bulky, lipophilic groups like tert-butyl on the pyrazine ring or trifluoromethylphenyl on the amide moiety show significantly improved activity.[3][8]

  • Amide Substitutions: Condensation of the pyrazine-2-carboxylic acid with various ring-substituted anilines has yielded potent compounds. The 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid was found to be highly active.[3][8]

  • Ring Substitutions: Alkylamino groups at the 3 and 5 positions of the pyrazine ring can increase potency by 5 to 10-fold compared to the parent pyrazinoic acid, suggesting the methylamino group at position 6 is a favorable starting point.[6][7]

General Antimicrobial and Antifungal Activity

Derivatization can also lead to compounds with a broader antimicrobial spectrum.

Potential Mechanism of Action:

G Derivative Pyrazine-Piperazine Derivative Derivative->Inhibition GlcN6P GlcN-6-P Synthase CellWall Bacterial/Fungal Cell Wall Synthesis GlcN6P->CellWall GrowthInhibition Growth Inhibition GlcN6P->GrowthInhibition Pathway Disrupted Inhibition->GlcN6P

Caption: Proposed mechanism of antimicrobial action via GlcN-6-P synthase inhibition.

Key SAR Findings:

  • Piperazine Conjugates: The synthesis of derivatives coupling pyrazine-2-carboxylic acids with various piperazines has produced compounds with notable antioxidant and antimicrobial activities against E. coli, P. aeruginosa, S. aureus, and C. albicans.[4] Molecular docking studies suggest these compounds may act by inhibiting GlcN-6-P synthase.[4]

Quantitative Data Summary

The following tables summarize the biological activities of various pyrazine-2-carboxylic acid derivatives from referenced studies.

Table 1: Antitubercular and Photosynthesis-Inhibiting Activity of N-Phenyl-pyrazine-2-carboxamide Derivatives (Data sourced from Dolezal et al., Molecules 2002)[3][8]

Compound IDPyrazine Ring SubstituentsAmide Phenyl Ring Substituent (R)Activity vs. M. tuberculosis (% Inhibition)Photosynthesis Inhibition IC₅₀ (mmol·dm⁻³)
2d 6-Cl3-CH₃>20-
2f 5-tBu, 6-Cl3-CH₃>200.063
2k 5-tBu3-Br>20-
2l 5-tBu, 6-Cl3-Br>20-
2m 6-Cl3,5-(CF₃)₂-0.026
2o 5-tBu, 6-Cl3,5-(CF₃)₂72-

Table 2: Antimicrobial Activity of Pyrazine-Piperazine Derivatives (Data sourced from RJPBCS, 2016)[4]

Compound IDPyrazine Ring SubstituentPiperazine MoietyMIC vs. E. coli (µg/mL)MIC vs. P. aeruginosa (µg/mL)MIC vs. C. albicans (µg/mL)
P3 5-methyl4-(pyrimidin-2-yl)piperazin-1-yl50>50>50
P4 5-methyl4-(6-aminopyrimidin-4-yl)piperazin-1-yl50>503.125
P6 3-amino4-(pyrimidin-2-yl)piperazin-1-yl>5025>50
P7 3-amino4-(6-methylpyrazin-2-yl)piperazin-1-yl5025>50
P9 3-amino4-(pyridin-2-yl)piperazin-1-yl5025>50
P10 3-amino4-(6-aminopyrimidin-4-yl)piperazin-1-yl>50253.125

Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions. The activities and mechanisms described are based on published literature and may vary.

References

Application Notes and Protocols for Amide Coupling Reactions with 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 6-(Methylamino)pyrazine-2-carboxylic acid, a key building block in the development of various therapeutic agents. The following sections detail established methods for amide bond formation, including reaction conditions, purification procedures, and a comparative overview of common coupling reagents.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The synthesis of its amide derivatives is a crucial step in the development of novel drug candidates. Amide bond formation is typically achieved by activating the carboxylic acid moiety to facilitate nucleophilic attack by an amine. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with electron-deficient heterocyclic systems like pyrazine. This document outlines two robust protocols for the amide coupling of this compound using the common coupling reagents HATU and EDC in conjunction with HOBt.

Data Presentation: Comparison of Amide Coupling Protocols

The following table summarizes typical reaction conditions and yields for the amide coupling of pyrazine-2-carboxylic acid derivatives with primary amines. While specific data for this compound is limited in publicly available literature, the data presented for a closely related substrate, 3-bromo-6-methylpyrazine-2-carboxylic acid, provides a strong representative example for yields achievable with HATU. The conditions for the EDC/HOBt protocol are based on general best practices for amide bond formation.

ParameterProtocol 1: HATU Mediated CouplingProtocol 2: EDC/HOBt Mediated Coupling
Carboxylic Acid 3-bromo-6-methylpyrazine-2-carboxylic acid (1.0 eq)This compound (1.0 eq)
Amine 3,5-dimethoxyaniline (1.0 eq)Primary or Secondary Amine (1.0-1.2 eq)
Coupling Reagent HATU (1.1 eq)EDC (1.2 eq)
Additive NoneHOBt (1.0 eq)
Base DIPEA (3.0 eq)DIPEA or Et3N (2.0-3.0 eq)
Solvent DMFDMF or DCM
Temperature Room Temperature0 °C to Room Temperature
Reaction Time Overnight1-18 hours
Reported Yield 42%[1]Typically 60-95% (general literature yields)

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from a procedure used for a similar substituted pyrazine-2-carboxylic acid and is a reliable method for the synthesis of amide derivatives.[1]

Materials:

  • This compound

  • Amine of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1N HCl (Hydrochloric acid)

  • Saturated aqueous NaHCO₃ (Sodium bicarbonate)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ (Sodium sulfate) or MgSO₄ (Magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Amine and Base: Add the desired amine (1.0-1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Activation and Coupling: To the stirred mixture, add HATU (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes the widely-used carbodiimide coupling agent EDC with the additive HOBt to suppress racemization and improve efficiency.

Materials:

  • This compound

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate

  • 1N HCl (Hydrochloric acid)

  • Saturated aqueous NaHCO₃ (Sodium bicarbonate)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ (Sodium sulfate) or MgSO₄ (Magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask, add HOBt (1.0 equivalent) and the desired amine (1.0-1.2 equivalents).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Coupling Reaction: Add DIPEA or Et₃N (2.0-3.0 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 1-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic phase with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes help to remove unreacted EDC and the urea byproduct.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude amide product can then be purified by flash column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of amides from this compound.

G start Start reagents Reagent Preparation: - Carboxylic Acid (1.0 eq) - Amine (1.0-1.2 eq) - Anhydrous Solvent (DMF/DCM) start->reagents coupling Coupling Reaction: - Add Coupling Reagent (HATU/EDC) - Add Additive (HOBt, if applicable) - Add Base (DIPEA/Et3N) reagents->coupling stir Reaction Stirring: 0°C to Room Temp 1-18 hours coupling->stir monitor Reaction Monitoring: TLC / LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Acid, Base, Brine monitor->workup Reaction Complete purify Isolation & Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purify product Final Product: Pure Amide purify->product G acid Carboxylic Acid (R-COOH) activated Activated Intermediate (e.g., O-acylisourea, Active Ester) acid->activated + reagent Coupling Reagent (e.g., HATU, EDC) reagent->activated + base Base (e.g., DIPEA) base->activated facilitates amide Amide Product (R-CONH-R') activated->amide + Amine amine Amine (R'-NH2) byproduct Byproducts (e.g., Urea, HOBt) amide->byproduct generates

References

Application Notes and Protocols: 6-(Methylamino)pyrazine-2-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of documented applications for 6-(Methylamino)pyrazine-2-carboxylic acid in the field of material science. While its structural features—a pyrazine ring, a carboxylic acid group, and a methylamino group—suggest potential as a ligand for metal-organic frameworks (MOFs) or as a monomer in polymer synthesis, there is currently no readily available research to support these applications. The primary focus of research on this compound appears to be in the realm of medicinal chemistry, where it serves as a key intermediate in the synthesis of pharmaceuticals, particularly antidiabetic drugs.[1]

Due to the absence of specific data on its use in material science, this document will provide general information about the compound and theoretical potential applications. It will also present a generalized protocol for the synthesis of coordination polymers, which could be adapted for this compound, should a researcher wish to explore its potential in this area.

Compound Profile

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₇N₃O₂

  • Molecular Weight: 153.14 g/mol

  • CAS Number: 54409-13-1[2]

Physical Properties:

PropertyValueReference
Melting Point242-245°C[1]
AppearanceNot specified
SolubilityNot specified

Theoretical Applications in Material Science

The molecular structure of this compound suggests its potential as a versatile building block in material science, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The pyrazine nitrogen atoms and the carboxylate group can act as coordination sites for metal ions, while the methylamino group could be involved in hydrogen bonding or serve as a functional site within the resulting material.

Pyrazine and its derivatives are well-known linkers in the construction of MOFs and coordination polymers, capable of forming diverse network structures.[3][4][5][6][7][8][9] The specific substitution pattern of this compound could lead to materials with unique topologies and properties.

Potential Logical Pathway for Material Synthesis:

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Formation cluster_characterization Material Characterization 6-MAPCA 6-(Methylamino)pyrazine- 2-carboxylic acid (Ligand) Mixing Mixing & Dissolution 6-MAPCA->Mixing Metal_Salt Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) Metal_Salt->Mixing Solvent Solvent (e.g., DMF, EtOH) Solvent->Mixing Reaction Solvothermal or Hydrothermal Reaction Mixing->Reaction Crystallization Crystallization Reaction->Crystallization Isolation Isolation & Washing Crystallization->Isolation Drying Drying Isolation->Drying SCXRD Single-Crystal X-ray Diffraction Drying->SCXRD PXRD Powder X-ray Diffraction Drying->PXRD TGA Thermogravimetric Analysis Drying->TGA Spectroscopy FT-IR, UV-Vis Drying->Spectroscopy

Caption: A logical workflow for the potential synthesis and characterization of a coordination polymer using this compound.

Generalized Experimental Protocol for Coordination Polymer Synthesis

The following is a generalized protocol that could serve as a starting point for investigating the use of this compound as a ligand in the synthesis of coordination polymers. This protocol is based on common methods for MOF and coordination polymer synthesis and would require significant optimization for this specific ligand.

Objective: To synthesize a coordination polymer using this compound and a selected metal salt.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized water)

  • Glass vials or Teflon-lined autoclave

  • Oven or heating mantle

  • Filtration apparatus

  • Wash solvents (e.g., DMF, EtOH)

Workflow Diagram:

G Start Dissolve_Ligand Dissolve 6-MAPCA in Solvent Start->Dissolve_Ligand Dissolve_Metal Dissolve Metal Salt in Solvent Start->Dissolve_Metal Combine_Solutions Combine Solutions in Reaction Vessel Dissolve_Ligand->Combine_Solutions Dissolve_Metal->Combine_Solutions Seal_Vessel Seal Vessel Combine_Solutions->Seal_Vessel Heat_Reaction Heat at a specific Temperature and Time Seal_Vessel->Heat_Reaction Cool_Down Cool to Room Temperature Heat_Reaction->Cool_Down Isolate_Crystals Isolate Crystals by Filtration Cool_Down->Isolate_Crystals Wash_Crystals Wash with Fresh Solvent Isolate_Crystals->Wash_Crystals Dry_Crystals Dry under Vacuum or in Air Wash_Crystals->Dry_Crystals End Dry_Crystals->End

Caption: A generalized experimental workflow for the synthesis of a coordination polymer.

Procedure:

  • Preparation of Solutions:

    • In a glass vial, dissolve a specific molar equivalent of this compound in a suitable solvent (e.g., 5 mL of DMF).

    • In a separate vial, dissolve a specific molar equivalent of the chosen metal salt in the same solvent.

  • Reaction Setup:

    • Combine the two solutions in a larger glass vial or a Teflon-lined autoclave.

    • Seal the vessel tightly.

  • Reaction Conditions (Solvothermal/Hydrothermal Synthesis):

    • Place the sealed vessel in an oven or heating mantle.

    • Heat the reaction mixture to a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours). The optimal temperature and time will need to be determined experimentally.

  • Crystallization and Isolation:

    • Allow the reaction vessel to cool slowly to room temperature.

    • Crystals, if formed, can be isolated by filtration.

  • Washing and Drying:

    • Wash the collected crystals with fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.

    • Dry the crystals under vacuum or in a desiccator.

Characterization:

The resulting material should be characterized by techniques such as:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm phase purity.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups and confirm coordination.

Conclusion

While this compound possesses structural motifs that make it a promising candidate for applications in material science, particularly as a linker in coordination polymers and MOFs, there is a notable absence of published research in this area. The information and protocols provided here are therefore theoretical and generalized, intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in materials chemistry. Further experimental investigation is required to determine its actual utility and performance in any material science application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(methylamino)pyrazine-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that can lead to low yield during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues are related to the nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyrazine-2-carboxylic acid and methylamine. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal reaction conditions.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Degradation of Starting Material or Product: The pyrazine ring system or the carboxylic acid functionality may be sensitive to the reaction conditions.

  • Issues with Starting Materials: The purity of 6-chloropyrazine-2-carboxylic acid and methylamine is crucial.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction, isolation, and purification steps.

Q2: How can I determine if my reaction is incomplete and what can I do to improve it?

A2: To assess reaction completion, it is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If you observe a significant amount of unreacted 6-chloropyrazine-2-carboxylic acid, consider the following adjustments to your reaction conditions:

  • Increase Reaction Temperature: The SNAr reaction on an electron-deficient ring like pyrazine is often facilitated by heating. However, excessive heat can lead to degradation, so a careful temperature screen is recommended.

  • Extend Reaction Time: Some reactions require longer periods to reach completion. Monitor the reaction at regular intervals to determine the optimal reaction time.

  • Increase the Equivalents of Methylamine: Using a larger excess of methylamine can help drive the reaction to completion.

  • Choice of Base: The presence of a non-nucleophilic base can be critical to neutralize the HCl generated during the reaction. The choice and amount of base can significantly impact the reaction rate and yield.

Q3: What are the potential side reactions and how can they be minimized?

A3: Several side reactions can occur during the synthesis, leading to a lower yield of the desired product. These include:

  • Reaction of Methylamine with the Carboxylic Acid: Methylamine is a nucleophile and can react with the carboxylic acid to form an amide, especially at elevated temperatures. This can be mitigated by protecting the carboxylic acid group as an ester prior to the SNAr reaction, followed by a final hydrolysis step.

  • Hydrolysis of the Chloro-Substituent: In the presence of water and base, 6-chloropyrazine-2-carboxylic acid can be hydrolyzed to 6-hydroxypyrazine-2-carboxylic acid. Ensuring anhydrous reaction conditions is essential to minimize this side reaction.

  • Dimerization or Polymerization: Under certain conditions, pyrazine derivatives can undergo self-condensation or polymerization reactions. Controlling the temperature and concentration of reactants can help to minimize these processes.

Q4: My final product is impure. What are the recommended purification strategies?

A4: Purification of this compound can be challenging due to its polarity and potential for zwitterion formation. Effective purification methods include:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purifying the final product.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities. A polar eluent system will likely be required.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the nucleophilic aromatic substitution (SNAr) reaction of a 6-halopyrazine-2-carboxylic acid, typically 6-chloropyrazine-2-carboxylic acid, with methylamine. The pyrazine ring is electron-deficient, which facilitates the attack of the nucleophilic methylamine and displacement of the chloride.

Q2: Why is a base often used in the reaction between 6-chloropyrazine-2-carboxylic acid and methylamine?

A2: A base is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic aromatic substitution reaction. The removal of HCl is important for two main reasons: it prevents the protonation of the methylamine nucleophile, which would render it unreactive, and it can prevent acid-catalyzed side reactions or degradation of the product. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically preferred.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, alternative synthetic routes exist. One common alternative involves starting with a different pyrazine derivative and introducing the methylamino and carboxylic acid groups in separate steps. For example, one could start with 2-amino-6-methylpyrazine, convert the amino group to a chloro group via a Sandmeyer-type reaction, and then oxidize the methyl group to a carboxylic acid. Another approach could involve the hydrolysis of a nitrile precursor, such as 6-(methylamino)pyrazine-2-carbonitrile.

Data Presentation

Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution on Pyrazine Derivatives

ParameterConditionRationale
Starting Material 6-chloropyrazine-2-carboxylic acidCommercially available and activated for SNAr.
Nucleophile Methylamine (solution in THF, EtOH, or H₂O)The aminating agent.
Solvent Polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., EtOH, H₂O)To dissolve the reactants and facilitate the reaction.
Base Non-nucleophilic organic base (e.g., TEA, DIPEA) or inorganic base (e.g., K₂CO₃)To neutralize the HCl byproduct.
Temperature 50-150 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-24 hoursDependent on temperature and reactivity of substrates.

Experimental Protocols

Proposed Experimental Protocol for the Synthesis of this compound via SNAr

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 2.0-3.0 eq) to the solution.

  • Addition of Methylamine: To the stirred solution, add an aqueous or alcoholic solution of methylamine (2.0-5.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel. Alternatively, an acid-base workup can be employed.

Visualizations

Synthesis_Pathway Synthesis of this compound start 6-Chloropyrazine-2-carboxylic Acid reagent + Methylamine (CH3NH2) + Base (e.g., TEA) start->reagent product This compound reagent->product SNAr Reaction Heat

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed q1 Is the reaction complete? (Check TLC/HPLC) start->q1 sol1 Increase Temperature Increase Reaction Time Increase Methylamine eq. q1->sol1 No q2 Are there significant side products? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use Anhydrous Conditions Protect Carboxylic Acid Optimize Temperature q2->sol2 Yes q3 Is product lost during purification? q2->q3 No a2_yes Yes a2_no No sol2->q2 sol3 Optimize Purification Method (e.g., Acid-Base Extraction) q3->sol3 Yes end Yield Improved q3->end No a3_yes Yes a3_no No sol3->end

Caption: A logical workflow for troubleshooting low reaction yield.

Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).

Technical Support Center: Optimizing Reaction Conditions for Pyrazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of pyrazine-2-carboxylic acid derivatives.

Troubleshooting Guides

This section offers practical advice in a question-and-answer format to overcome specific issues you might encounter during your experiments.

Issue 1: Low Yield of the Desired Pyrazine-2-Carboxylic Acid Derivative

Question: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions: The synthesis of pyrazines, particularly through methods like the condensation of α-diketones with 1,2-diamines, is highly sensitive to reaction conditions.[2] Ensure that the temperature, pressure, and reaction time are optimized for your specific substrates. Some classical methods are known for harsh reaction conditions which can lead to product degradation.[2][3]

    • Temperature: Excessive heat can lead to the degradation of pyrazines, while insufficient temperature may result in an incomplete reaction.[4][5] For instance, in some gas-phase reactions, temperatures below 300°C can lead to piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring to break down.[3]

    • Solvent, Base, and Catalyst: The choice of solvent, base, and catalyst is critical and can significantly impact the yield.[6] It is advisable to screen different options. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[3]

  • Purity of Starting Materials: The purity of your reactants, such as α-amino ketones or α-diketones and diamines, is crucial.[2] Impurities can lead to unwanted side reactions and the formation of byproducts. Consider purifying your starting materials before use.[2][3]

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to form the aromatic pyrazine.[2] If this oxidation step is incomplete, the final product will be a mixture, thus lowering the yield of the desired compound.[2] Ensure you are using an appropriate oxidizing agent and suitable reaction conditions for this step.[2]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps.[3] Multiple extractions with an appropriate solvent may be necessary to fully recover the product from the reaction mixture.[3]

Below is a decision-tree diagram to help you troubleshoot low yields in your pyrazine synthesis.

LowYieldTroubleshooting start Low Pyrazine Yield check_params Verify Reaction Parameters (Temperature, pH, Time) start->check_params params_ok Parameters within Optimal Range? check_params->params_ok adjust_params Adjust Parameters: - Optimize Temperature - Adjust pH (7-10) - Vary Reaction Time params_ok->adjust_params No eval_reactants Evaluate Reactants (Purity, Type, Ratio) params_ok->eval_reactants Yes adjust_params->check_params reactants_ok Reactants of High Quality? eval_reactants->reactants_ok purify_reactants Use High-Purity Reactants. Consider Different Starting Materials. reactants_ok->purify_reactants No check_oxidation Assess Oxidation Step (if applicable) reactants_ok->check_oxidation Yes purify_reactants->eval_reactants oxidation_complete Is Dihydropyrazine Oxidation Complete? check_oxidation->oxidation_complete optimize_oxidation Optimize Oxidizing Agent and Conditions oxidation_complete->optimize_oxidation No review_workup Review Work-up & Purification oxidation_complete->review_workup Yes optimize_oxidation->check_oxidation workup_efficient Is Work-up Efficient? review_workup->workup_efficient optimize_workup Optimize Extraction and Purification Steps workup_efficient->optimize_workup No end Improved Yield workup_efficient->end Yes optimize_workup->review_workup

Troubleshooting decision tree for low pyrazine yields.

Issue 2: Formation of Unexpected Byproducts

Question: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?

Answer: Byproduct formation is a common issue that can complicate purification and reduce the yield of the target compound.

  • Identification of Byproducts: The first step is to identify the structure of the byproducts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this purpose.[1]

  • Common Byproducts and Their Causes:

    • Imidazole Derivatives: These can be significant impurities in reactions involving cellulosic-derived sugars and ammonium hydroxide.[5]

    • Strecker Aldehydes: In the Maillard reaction between amino acids and reducing sugars, Strecker aldehydes are frequent byproducts.[5]

    • Regioisomers: The formation of structurally similar byproducts, such as regioisomers, can occur.[3]

  • Minimizing Byproduct Formation:

    • Optimize Reaction Conditions: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can improve the selectivity towards the desired pyrazine derivative.[6]

    • Inert Atmosphere: If your intermediates are sensitive to air, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and polymerization reactions.[3]

    • Modify Synthetic Strategy: If regioisomers are a persistent problem, it may be necessary to modify the synthetic route to a more regioselective method.[3]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my pyrazine-2-carboxylic acid derivative. What are some effective purification strategies?

Answer: The purification of pyrazine derivatives can be challenging due to the presence of closely related byproducts.

  • Column Chromatography: This is a versatile technique for separating pyrazines from impurities with different polarities.[1] For removing polar impurities like imidazoles, silica gel chromatography with a suitable eluent system (e.g., dichloromethane (DCM) or a hexane/ethyl acetate mixture) is often effective.[2][6]

  • Recrystallization: For solid pyrazine derivatives, recrystallization can yield a highly pure product.[1] Key considerations for successful recrystallization include:

    • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

    • Cooling Rate: Rapid cooling can lead to the precipitation of an impure amorphous solid.[2] It is recommended to allow the solution to cool slowly and undisturbed.[2]

    • Solvent Volume: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, resulting in low or no crystal formation.[2]

  • Liquid-Liquid Extraction (LLE): LLE is a common initial step in the work-up process to separate the pyrazine from the reaction mixture.[1] The choice of an appropriate extraction solvent is crucial for efficiency.[1] For instance, hexane can be used to selectively extract pyrazine from aqueous solutions containing imidazole byproducts.[3]

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective method of purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrazine-2-carboxylic acid and its derivatives?

A1: Several classical and modern methods are employed for the synthesis of the pyrazine ring.

  • Gutknecht Pyrazine Synthesis (1879): This method is based on the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones.[2][7] The resulting dihydropyrazines are then oxidized to pyrazines.[7][8] A challenge with this method can be the synthesis and stability of the α-ketoamine intermediate.[2]

  • Staedel–Rugheimer Pyrazine Synthesis (1876): This route involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[2] Potential pitfalls include side reactions due to the reactive nature of the starting materials.[2]

  • Condensation of α-Diketones with 1,2-Diamines: This is a straightforward and classical approach that forms a dihydropyrazine intermediate, which requires a subsequent oxidation step.[2]

  • Amide Formation from Pyrazine-2-carboxylic Acid: A common method for synthesizing amide derivatives involves the conversion of pyrazine-2-carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride.[9][10] The acyl chloride is then reacted with a suitable amine to form the amide.[9] Alternatively, coupling agents such as propyl phosphonic anhydride (T3P) can be used to facilitate the direct reaction between the carboxylic acid and the amine, often resulting in high yields and easy purification.[11]

Q2: How can I synthesize pyrazine-2-carboxamides from pyrazine-2-carboxylic acid?

A2: A reliable method for synthesizing pyrazine-2-carboxamides involves a two-step process:

  • Formation of the Acyl Chloride: Pyrazine-2-carboxylic acid is reacted with thionyl chloride, often in an inert solvent like dry benzene, under reflux.[9] The excess thionyl chloride is subsequently removed by evaporation.[9]

  • Amidation: The crude acyl chloride is dissolved in a dry solvent such as acetone and added dropwise to a stirred solution of the desired aniline or amine in a base like dry pyridine at room temperature.[9]

Q3: My direct C-H fluorination of pyrazine-2-carboxylic acid is not working. What is the likely cause?

A3: Direct C-H fluorination of pyrazine-2-carboxylic acid can be challenging due to the incompatibility of the free carboxylic acid group with many fluorinating agents and reaction conditions. The acidic proton of the carboxylic acid can interfere with the reaction mechanism. A common solution is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before carrying out the fluorination. Once the fluorination is complete, the ester can be hydrolyzed back to the carboxylic acid.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Substituted Pyrazines. [1]

EntryReactantCatalyst (mol%)Base (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Phenylglycinol (0.5 mmol)Manganese pincer complex 2 (2)KH (3)Toluene1502499
22-Phenylglycinol (0.5 mmol)Manganese pincer complex 2 (2)KH (3)1,4-Dioxane1502495

Table 2: Synthesis of Substituted Amides of Pyrazine-2-carboxylic Acids. [12]

CompoundXRYYield (%)M.p. (°C)
2aClH2-CH₃78114-115
2dClH3-CH₃82149-150
2fCl(CH₃)₃C3-CH₃75135-136
2mClH3,5-CF₃85163-164
2oCl(CH₃)₃C3,5-CF₃88141-142

Experimental Protocols

Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis [3]

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to pyrazines.[3] The α-amino ketones are typically generated in situ from α-oximino ketones.[3]

  • Synthesis of the α-Oximino Ketone:

    • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) or sodium nitrite in the presence of an acid (e.g., HCl).

    • Stir the reaction at room temperature until the formation of the α-oximino ketone is complete (monitor by TLC).

  • Reduction to the α-Amino Ketone:

    • Reduce the α-oximino ketone to the corresponding α-amino ketone using a suitable reducing agent (e.g., catalytic hydrogenation).

  • Cyclization and Oxidation:

    • The α-amino ketone will undergo spontaneous self-condensation to form a dihydropyrazine intermediate.

    • To the dihydropyrazine intermediate solution, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation.

    • Heat the reaction mixture if necessary to drive the oxidation to completion.

    • After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent.

    • Purify the crude product by distillation or column chromatography.

Protocol 2: Synthesis of Pyrazine-2-carboxamides [9]

  • A mixture of the respective pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.

  • Excess thionyl chloride is removed by repeated evaporation with dry benzene in vacuo.

  • The crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.

  • The reaction mixture is then poured into cold water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from aqueous ethanol.

Protocol 3: Column Chromatography for Pyrazine Purification [6]

This protocol is suitable for removing polar impurities, such as imidazoles, from a pyrazine product mixture.

  • Materials:

    • Crude pyrazine extract in a suitable solvent (e.g., DCM)

    • Silica gel (5-7 g)

    • Short column (60 x 10 mm)

    • Eluent: Dichloromethane (DCM) or a hexane/ethyl acetate mixture

    • Collection vials

  • Procedure:

    • Pack 5-7 g of silica gel into a short column (60 x 10 mm).

    • Concentrate the crude pyrazine extract if necessary to reduce the volume.

    • Load the concentrated extract onto the top of the silica column.

    • Elute the column with the chosen solvent system.

    • Collect fractions (e.g., every 20 mL) and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Mandatory Visualization

ExperimentalWorkflow start Start: Starting Materials (e.g., Pyrazine-2-carboxylic acid, Amine) step1 Step 1: Reaction Setup - Choose solvent, coupling agent/thionyl chloride - Set temperature and reaction time start->step1 step2 Step 2: Reaction Monitoring (TLC, GC-MS) step1->step2 decision Reaction Complete? step2->decision decision->step2 No (Continue Monitoring) step3 Step 3: Work-up (e.g., Quenching, Extraction) decision->step3 Yes step4 Step 4: Purification (Column Chromatography, Recrystallization) step3->step4 step5 Step 5: Product Analysis (NMR, MS, m.p.) step4->step5 end End: Pure Pyrazine Derivative step5->end

A generalized experimental workflow for pyrazine derivative synthesis.

References

6-(Methylamino)pyrazine-2-carboxylic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-(Methylamino)pyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound containing both a carboxylic acid group and a methylamino group. Based on its structure and data from similar pyrazine derivatives, its solubility profile is as follows:

  • Polar Organic Solvents: It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[1]

  • Aqueous Solubility: The presence of the carboxylic acid group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, this is likely to be pH-dependent.

  • Non-Polar Solvents: Solubility in non-polar solvents like hexane and toluene is expected to be low to negligible.[1]

Q2: How does pH influence the aqueous solubility of this compound?

A2: As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH.

  • Acidic pH (Low pH): In acidic conditions, the carboxylic acid group will be protonated (in its neutral form), which generally leads to lower aqueous solubility.

  • Basic pH (High pH): In basic conditions (above its pKa), the carboxylic acid will be deprotonated to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.

Q3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is happening?

A3: This is a common issue for compounds with low aqueous solubility and is often observed during the determination of kinetic solubility.[2][3] When the concentrated DMSO stock is added to the aqueous buffer, the compound may crash out of solution because it is not soluble in the final mixed solvent system at that concentration. This indicates that the kinetic solubility limit has been exceeded.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) to an aqueous buffer. It's a measure of how quickly a compound precipitates and is often used in high-throughput screening.[2][3][4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24 hours) until the concentration of the dissolved compound is constant.[2][5] This value is more relevant for formulation and development.

Troubleshooting Guides

Problem 1: Low or inconsistent solubility in aqueous buffers.

This guide provides a systematic approach to characterizing and improving the aqueous solubility of this compound.

Troubleshooting Workflow

start Start: Solubility Issue Identified determine_sol Step 1: Determine Thermodynamic Solubility start->determine_sol is_sol_sufficient Is solubility sufficient for the application? determine_sol->is_sol_sufficient ph_optimization Step 2: pH Optimization is_sol_sufficient->ph_optimization No end_ok End: Optimized Solubility Achieved is_sol_sufficient->end_ok Yes is_ph_sol_sufficient Is solubility sufficient? ph_optimization->is_ph_sol_sufficient cosolvent Step 3: Co-solvent Screening is_ph_sol_sufficient->cosolvent No is_ph_sol_sufficient->end_ok Yes is_cosolvent_sol_sufficient Is solubility sufficient? cosolvent->is_cosolvent_sol_sufficient salt_formation Step 4: Salt Formation is_cosolvent_sol_sufficient->salt_formation No is_cosolvent_sol_sufficient->end_ok Yes salt_formation->end_ok end_fail Consider Advanced Formulation (e.g., solid dispersions, nanoparticles) salt_formation->end_fail cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH R-COOH (Protonated Form) Low_Sol Low Aqueous Solubility (Precipitation Risk) Low_pH->Low_Sol Poor H-bonding with water High_pH R-COO⁻ + Na⁺ (Deprotonated Salt Form) Low_pH->High_pH + NaOH (Base) High_Sol High Aqueous Solubility (Clear Solution) High_pH->High_Sol Ion-dipole interactions with water

References

Technical Support Center: Purification of 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 6-(methylamino)pyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound, like other pyrazine derivatives, include:

  • Recrystallization: This is a primary method for purifying solid compounds. The choice of solvent is crucial and often involves polar solvents or solvent mixtures.

  • Acid-Base Extraction: Exploiting the amphoteric nature of the molecule (presence of a carboxylic acid and a basic amino group), this technique can effectively separate it from non-amphoteric impurities.

  • Column Chromatography: This is a highly effective method for separating the target compound from closely related impurities.[1] Normal or reversed-phase chromatography can be employed.

  • Activated Carbon Treatment: This can be used to remove colored impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include:

  • Unreacted starting materials: Such as 6-chloropyrazine-2-carboxylic acid or methylamine.

  • Side-products: Formation of isomeric pyrazine derivatives or products from over-methylation.

  • Inorganic salts: Byproducts from the synthesis, such as chlorides, if inorganic reagents were used.

  • Colored impurities: Often polymeric materials formed during the reaction.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the purity of pyrazine derivatives.[1]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try more polar solvents such as water, ethanol, methanol, or mixtures like ethanol/water.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used.Place the crystallization flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals are colored. Presence of colored impurities.Add a small amount of activated carbon to the hot solution before filtration.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. Inappropriate solvent system (eluent).Optimize the eluent system using TLC first to achieve good separation (Rf value of the target compound around 0.3-0.4). A gradient elution might be necessary.
Compound streaks on the column. The compound is too polar for the stationary phase or is interacting strongly with the silica gel.Add a small percentage of a polar solvent like methanol or a modifier like acetic acid or triethylamine to the eluent to improve peak shape.
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a reversed-phase column might be more suitable.

Data Presentation

The following table summarizes typical (hypothetical) results from different purification techniques for this compound to aid in method selection.

Purification Technique Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Recovery Yield (%) Notes
Recrystallization (Ethanol/Water) 85%98%75%Good for removing less polar impurities.
Acid-Base Extraction 80%95%85%Effective for removing non-ionizable impurities.
Silica Gel Column Chromatography 90%>99%60%Best for achieving very high purity, but may have lower yield.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Water Addition: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid will move to the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Aqueous Layer Wash: Combine the aqueous layers and wash with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (e.g., 1M HCl) with stirring until the product precipitates out. Check the pH to ensure it is acidic.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Option 2 Column_Chrom Column Chromatography Crude_Product->Column_Chrom Option 3 HPLC HPLC Recrystallization->HPLC Acid_Base->HPLC Column_Chrom->HPLC HPLC->Recrystallization If purity is low Pure_Product Pure Product (>98%) HPLC->Pure_Product If purity is high TLC TLC TLC->Column_Chrom Monitor fractions MP Melting Point MP->Pure_Product Confirm purity

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_problem Problem Encountered cluster_diagnosis Diagnosis cluster_solution Potential Solutions Problem Recrystallization Fails No_Crystals No Crystals Form Problem->No_Crystals Oiling_Out Product Oils Out Problem->Oiling_Out Low_Yield Low Yield Problem->Low_Yield Solution_No_Crystals - Use less solvent - Scratch flask - Add seed crystal - Cool for longer No_Crystals->Solution_No_Crystals Solution_Oiling_Out - Cool slowly - Use more solvent - Change solvent system Oiling_Out->Solution_Oiling_Out Solution_Low_Yield - Minimize solvent volume - Cool in ice bath - Check solubility in cold solvent Low_Yield->Solution_Low_Yield

Caption: Troubleshooting decision tree for recrystallization issues.

References

Common side reactions in the synthesis of substituted pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in pyrazine synthesis can be attributed to several factors. Classical synthetic methods are often associated with poor yields and may require harsh reaction conditions.[1] Key areas to investigate include:

  • Incomplete Reaction: The initial condensation or cyclization may not have proceeded to completion. Extending the reaction time or increasing the temperature can sometimes resolve this issue.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly influence the yield.[2]

  • Purity of Starting Materials: Impurities in the starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can lead to unwanted side reactions.[1][3] The presence of aldol condensation products in solvents like denatured ethanol can also contribute to lower yields.[1]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[2] For instance, in some gas-phase reactions, temperatures exceeding 450°C can cause the pyrazine ring to break down.[1]

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps. Multiple extractions may be necessary to fully recover the desired product.[1]

Q2: I am observing the formation of an unexpected, more polar byproduct. How can I identify and eliminate it?

A2: A common polar byproduct in pyrazine synthesis is an imidazole derivative.[3] This can occur as a competing reaction pathway.

Identification:

  • Chromatography: Imidazole byproducts are typically more polar than the corresponding pyrazines and will have a lower Rf value on a TLC plate. They can often be separated by silica gel column chromatography.[3]

  • Spectroscopy: The ¹H and ¹³C NMR spectra of imidazole derivatives will show characteristic shifts for a five-membered aromatic ring system, which will differ significantly from the signals of the desired six-membered pyrazine ring. Mass spectrometry can also help in identifying the molecular weight of the byproduct.

Elimination and Mitigation:

  • Purification:

    • Column Chromatography: A silica gel column can effectively separate pyrazines from more polar imidazole impurities.[3]

    • Distillation: For volatile pyrazines, distillation can be an effective method to separate them from less volatile imidazole byproducts.[1]

    • Solvent Extraction: In some cases, liquid-liquid extraction with a nonpolar solvent like hexane may selectively extract the pyrazine, leaving the more polar imidazole in the aqueous or original solvent phase.[4]

Q3: My final product seems to be a mixture of my desired pyrazine and a saturated analog. What is happening and how can I fix it?

A3: Many pyrazine syntheses proceed through a dihydropyrazine intermediate, which must be oxidized to the final aromatic product.[3] If this oxidation step is incomplete, the final product will be a mixture of the pyrazine and the dihydropyrazine or even a fully saturated piperazine byproduct. In some high-temperature gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation, resulting in piperazine byproducts.[1]

Troubleshooting:

  • Choice of Oxidizing Agent: Ensure a suitable oxidizing agent is used. Common agents include air, copper(II) sulfate, or manganese dioxide.[5]

  • Reaction Conditions: The efficiency of the oxidation can be sensitive to temperature and reaction time. It may be necessary to increase the temperature, prolong the reaction time, or bubble air through the reaction mixture to drive the oxidation to completion.

  • Catalyst Activity: If a catalyst is used for dehydrogenation, ensure it is active and used at the appropriate loading.

Q4: The synthesis of my unsymmetrically substituted pyrazine is producing a mixture of regioisomers. How can I improve the selectivity?

A4: Achieving high regioselectivity is a common challenge in the synthesis of unsymmetrically substituted pyrazines, especially with traditional condensation methods.[1] To improve selectivity, consider modern synthetic approaches that offer better control over the regiochemical outcome. These can include strategies involving directed metalation or the use of starting materials with pre-defined connectivity that guides the cyclization in a specific orientation.

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a step-by-step approach to diagnosing and resolving issues of low or no product yield.

Troubleshooting Workflow:

low_yield_troubleshooting start Low or No Product Detected check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Starting Material Purity (NMR, GC-MS, etc.) check_conditions->check_reagents Conditions Correct? optimize_conditions Systematically Optimize Conditions (Screen Solvents, Bases, Temp.) check_conditions->optimize_conditions No check_catalyst Evaluate Catalyst/Reagent Activity check_reagents->check_catalyst Reagents Pure? purify_reagents Purify Starting Materials (Distillation, Recrystallization) check_reagents->purify_reagents No check_catalyst->optimize_conditions Catalyst Active? replace_catalyst Use Fresh or Alternative Catalyst/Reagent check_catalyst->replace_catalyst No success Improved Yield optimize_conditions->success purify_reagents->success replace_catalyst->success

Caption: Troubleshooting decision tree for low pyrazine yields.

Guide 2: Presence of Imidazole Byproduct

This guide outlines the mechanism of imidazole formation and provides a workflow for its removal.

Plausible Mechanism for Imidazole Formation:

In a condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine, the formation of an imidazole can compete with the desired pyrazine synthesis. This can occur if the diamine acts as an ammonia source or if ammonia is present as an impurity, leading to a reaction pathway involving one dicarbonyl molecule and two ammonia equivalents.

imidazole_side_reaction cluster_main Desired Pyrazine Pathway cluster_side Imidazole Side Reaction Dicarbonyl1 1,2-Dicarbonyl Dihydropyrazine Dihydropyrazine Intermediate Dicarbonyl1->Dihydropyrazine Diamine 1,2-Diamine Diamine->Dihydropyrazine Pyrazine Substituted Pyrazine Dihydropyrazine->Pyrazine Oxidation Dicarbonyl2 1,2-Dicarbonyl Imidazole_intermediate Intermediate Dicarbonyl2->Imidazole_intermediate Ammonia Ammonia Source Ammonia->Imidazole_intermediate Imidazole Imidazole Byproduct Imidazole_intermediate->Imidazole Cyclization/ Aromatization

Caption: Competing pathways for pyrazine and imidazole formation.

Data Presentation

The choice of reaction conditions can significantly impact the yield and formation of side products. Below are tables summarizing the effects of different parameters on pyrazine synthesis.

Table 1: Effect of Solvent on the Enzymatic Synthesis of a Pyrazinamide Derivative [6]

SolventLog PYield (%)Byproducts Noted
tert-Amyl alcohol1.375.3-
Isobutanol0.869.8Pyrazine esters
Iso-propanol0.365.2Pyrazine esters
Ethanol-0.359.7Pyrazine esters
Methanol-0.745.3-
Acetonitrile-0.349.5-
Dichloromethane1.331.2-
DMSO-1.425.6-
THF0.541.3-
2-MeTHF1.043.7-

Reaction Conditions: Pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), 45 °C, 20 min residence time in a continuous-flow reactor.[6]

Table 2: Comparison of Different Pyrazine Synthesis Methods [4]

Reaction MethodReactantsTemperature (°C)Reaction TimeYield (%)
Maillard ReactionArg-Lys Dipeptide + Glucose14090 min13.12 (µg/g)
Microwave-AssistedAmmonium Formate + Fructose120< 3 minup to 37.2
Microwave-Assisted2-Aminopyrazine + Isonitrile + Benzaldehyde15010 min>80
Manganese-Catalyzed Dehydrogenative Coupling2-Phenylglycinol12524 h>99

Experimental Protocols

Protocol 1: Gutknecht Synthesis of a Substituted Pyrazine[5]

This protocol outlines the general steps for the Gutknecht synthesis, which involves the self-condensation of an α-amino ketone.

  • Formation of the α-Oximinoketone:

    • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) or sodium nitrite in the presence of an acid (e.g., HCl) to form the α-oximinoketone.

  • Reduction to the α-Amino Ketone:

    • Reduce the α-oximinoketone to the corresponding α-amino ketone. This can be achieved using various reducing agents, such as zinc in acetic acid or through catalytic hydrogenation.[5]

  • Dimerization and Oxidation:

    • The α-amino ketone will then dimerize in situ to form a dihydropyrazine intermediate.

    • This intermediate is subsequently oxidized to the final pyrazine product. This oxidation can often be accomplished by bubbling air through the reaction mixture or by adding a mild oxidizing agent.[5]

Protocol 2: Purification of a Pyrazine from Imidazole Byproducts via Column Chromatography[2]

This protocol is suitable for separating less polar pyrazine products from more polar imidazole impurities.

Materials:

  • Crude pyrazine product mixture

  • Silica gel

  • Eluent: A non-polar solvent system such as a hexane/ethyl acetate mixture (e.g., 90:10) or dichloromethane (DCM).[2]

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The less polar pyrazine product should elute before the more polar imidazole byproduct.

  • Combine the fractions containing the pure pyrazine and remove the solvent under reduced pressure.

  • Confirm the purity of the final product using analytical techniques such as NMR and GC-MS.[2]

References

Technical Support Center: Purification of 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 6-(Methylamino)pyrazine-2-carboxylic acid.

Troubleshooting Guide

Users may encounter several common issues during the purification of this compound. This guide provides a structured approach to identify and resolve these challenges.

Problem 1: Low Purity After Initial Synthesis

  • Symptom: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or several peaks in an High-Performance Liquid Chromatography (HPLC) chromatogram.

  • Potential Cause: Presence of unreacted starting materials, byproducts, or residual solvents. A common synthetic route involves the amination of a chloropyrazine precursor; therefore, unreacted 6-chloropyrazine-2-carboxylic acid is a likely impurity.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, identify the major impurities by techniques such as LC-MS or by comparing with the TLC of the starting materials.

    • Employ Acid-Base Extraction: This is a highly effective method for separating the amphoteric product from neutral or less polar impurities.

    • Consider Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can significantly improve purity.

    • Utilize Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful tool.

Problem 2: Product is an Oil or Fails to Crystallize

  • Symptom: The final product is a viscous oil or does not precipitate from solution.

  • Potential Cause: Presence of impurities that inhibit crystallization, or the product is in a salt form that is highly soluble in the current solvent.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of the aqueous solution is at the isoelectric point of this compound to minimize its solubility and induce precipitation.

    • Solvent Exchange: Remove the current solvent under reduced pressure and attempt to dissolve the residue in a different solvent to induce crystallization.

    • "Salting Out": If the product is in an aqueous solution, adding a saturated salt solution (e.g., brine) can decrease its solubility and promote precipitation.[1]

    • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.

Problem 3: Poor Recovery After Purification

  • Symptom: The final yield of the purified product is significantly lower than expected.

  • Potential Cause:

    • The product is partially soluble in the recrystallization solvent at low temperatures.

    • Incomplete precipitation during pH adjustment.

    • Loss of product on the stationary phase during column chromatography.

    • Multiple extraction steps leading to cumulative losses.

  • Troubleshooting Steps:

    • Optimize Recrystallization Solvent: Test a range of solvents to find one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Careful pH Monitoring: Use a pH meter for precise adjustment to the isoelectric point to ensure maximum precipitation.

    • Column Chromatography Optimization: Ensure the appropriate mobile phase is used to elute the product effectively. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine can sometimes prevent irreversible adsorption of basic compounds.

    • Minimize Transfers: Each transfer of the product from one vessel to another can result in loss. Streamline the purification workflow where possible.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for crude this compound?

A1: Acid-base extraction is typically the most effective initial purification step. This technique leverages the amphoteric nature of your compound, which possesses both a basic methylamino group and an acidic carboxylic acid group. This allows for its separation from neutral organic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous acid, the basic nitrogen will be protonated, moving the compound into the aqueous layer. Conversely, extracting with an aqueous base will deprotonate the carboxylic acid, also moving it into the aqueous layer. Subsequent neutralization of the aqueous layer will precipitate the purified product.

Q2: How do I choose the right solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated. For polar molecules like this, polar solvents are a good starting point.

  • Commonly used solvents for similar compounds include:

    • Water[2]

    • Ethanol or Methanol[3]

    • Mixtures of solvents, such as ethanol/water or acetone/hexane.[3]

  • Procedure for solvent selection:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of the solvent and see if it dissolves at room temperature. If it does, it's not a good primary solvent.

    • If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a potentially good solvent.

    • Allow the hot solution to cool. The formation of crystals indicates a suitable solvent.

Q3: I'm having trouble with column chromatography. My compound is streaking on the TLC plate and giving poor separation on the column. What can I do?

A3: Streaking on silica gel TLC plates is common for compounds with both acidic and basic functional groups due to strong interactions with the acidic silica.

  • To mitigate this:

    • Add a modifier to the eluent: For a compound with a basic amine, adding a small amount of a base like triethylamine (0.1-1%) or ammonia to the mobile phase can help to reduce tailing by neutralizing the acidic sites on the silica gel.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 silica gel. For reverse-phase chromatography, you would use a polar mobile phase like water/acetonitrile or water/methanol.

Q4: What is the expected purity I can achieve with these methods?

A4: The achievable purity depends on the nature and amount of impurities present in the crude material.

  • Acid-base extraction is excellent for removing neutral impurities and can often increase purity to >90%.

  • A single recrystallization can increase purity to >98% if the correct solvent is chosen and the impurities have different solubility profiles.

  • Column chromatography can achieve very high purity, often >99%, especially when optimized.

  • For quantitative assessment, HPLC is a reliable method. A well-separated peak with no significant impurities by UV detection would indicate high purity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Optional - to remove basic impurities): Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The product, being amphoteric, may partition into the aqueous layer. This step is useful if you have non-polar basic impurities.

  • Basic Extraction: Extract the organic layer with a 1M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form the sodium salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts from the basic extraction.

  • Precipitation: Slowly acidify the combined aqueous layers with 1M HCl with stirring. Monitor the pH with a pH meter or pH paper. The product will precipitate out as it reaches its isoelectric point.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This protocol assumes a solid crude product.

  • Solvent Selection: Choose an appropriate solvent or solvent system based on small-scale tests (see FAQ Q2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid upon heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following table summarizes the expected outcomes for different purification methods. The actual results will vary depending on the initial purity of the crude product.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction >90%Removes neutral impurities effectively. Good for initial cleanup.May not remove acidic or basic impurities.
Recrystallization >98%Can yield highly pure crystalline material.Requires a suitable solvent; can have lower recovery.
Column Chromatography >99%Excellent for separating complex mixtures and closely related impurities.Can be time-consuming and requires larger volumes of solvent.

Visualizations

Experimental Workflow: Purification of this compound

G Figure 1. General Purification Workflow cluster_0 Crude Product cluster_1 Purification Options cluster_2 Analysis & Final Product Crude Crude 6-(Methylamino)pyrazine- 2-carboxylic acid ABE Acid-Base Extraction Crude->ABE Initial Cleanup Recryst Recrystallization Crude->Recryst If Solid CC Column Chromatography Crude->CC Complex Mixture ABE->Recryst Further Purification Analysis Purity Analysis (TLC, HPLC, NMR) Recryst->Analysis CC->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Logical Relationship: Acid-Base Extraction Principle

G Figure 2. Logic of Acid-Base Extraction start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate1 Separate Layers add_base->separate1 org_layer Organic Layer: Neutral Impurities separate1->org_layer aq_layer Aqueous Layer: Deprotonated Product (Salt Form) separate1->aq_layer acidify Acidify Aqueous Layer (e.g., HCl) aq_layer->acidify precipitate Precipitated Pure Product acidify->precipitate

Caption: The principle of purifying the target compound using acid-base extraction.

References

Stability issues of 6-(Methylamino)pyrazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-(Methylamino)pyrazine-2-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in solution.

Observed Issue Potential Cause Recommended Action
Solution turns yellow/brown upon standing. Oxidation of the pyrazine ring or the methylamino group. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.1. Prepare solutions fresh daily and protect from light using amber vials or by wrapping containers in foil. 2. Degas solvents before use to remove dissolved oxygen. 3. Consider working under an inert atmosphere (e.g., nitrogen or argon). 4. If metal ion contamination is suspected, use high-purity solvents and glassware, or consider adding a chelating agent like EDTA as a test.
Precipitate forms in the solution over time. The compound may have limited solubility in the chosen solvent, or a degradation product may be insoluble. Changes in temperature or pH can also affect solubility.1. Verify the solubility of this compound in the specific solvent system at the working temperature. 2. Ensure the pH of the solution is within a range where the compound is soluble. The carboxylic acid group suggests pH will significantly impact solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of compound concentration over time, as measured by HPLC. Chemical degradation of the molecule. Potential pathways include hydrolysis, oxidation, or photolysis.1. Systematically investigate the cause by conducting forced degradation studies (see Experimental Protocols section). 2. Analyze the samples for the appearance of new peaks in the chromatogram, which would indicate degradation products. 3. Adjust solution conditions (e.g., pH, temperature, light exposure) to minimize degradation based on the findings.
Inconsistent results between experimental repeats. This could be due to variable stability under slightly different conditions (e.g., ambient light, temperature fluctuations) or issues with the analytical method itself.1. Standardize all experimental conditions, including solution preparation, storage, and handling. 2. Ensure the analytical method is validated for stability-indicating properties, meaning it can separate the intact drug from its degradation products. 3. Use freshly prepared solutions for each experiment to minimize variability from degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on its chemical structure, which includes a pyrazine ring, a secondary amine (methylamino), and a carboxylic acid, the following degradation pathways are plausible:

  • Oxidation: The electron-rich pyrazine ring and the methylamino group are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This could lead to the formation of N-oxides or hydroxylated species.

  • Hydrolysis: While the core pyrazine ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to cleavage of the methylamino group.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group could be lost as carbon dioxide.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of a solution can significantly influence the stability. The carboxylic acid and the nitrogen atoms of the pyrazine ring and the amino group have pKa values that determine their ionization state at a given pH. Changes in ionization can affect the molecule's susceptibility to hydrolysis and oxidation. It is advisable to perform a pH-stability profile to identify the pH at which the compound is most stable.

Q3: What solvents are recommended for preparing stock solutions?

A3: Pyrazine-2-carboxylic acid is generally soluble in polar organic solvents like DMSO, ethanol, and acetone, and it has some solubility in water, which is enhanced at higher pH due to the deprotonation of the carboxylic acid.[1] For long-term storage, it is crucial to select a solvent in which the compound is both soluble and stable. An initial test of stability in a few common solvents (e.g., DMSO, ethanol, water at a neutral pH) is recommended. Solutions of aromatic amines are often more stable when stored at low temperatures (e.g., -20°C or -80°C).

Q4: How should I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the parent compound from any potential degradation products. Monitoring involves analyzing the solution at various time points and quantifying the decrease in the parent compound's peak area and the increase in the peak areas of any new (degradation) peaks.

Data Presentation

The following table is a template illustrating how to summarize stability data for this compound under forced degradation conditions.

Table 1: Example Forced Degradation Data for this compound

Stress Condition Duration % Assay of Parent Compound % Total Degradation Number of Degradants Observations
0.1 M HCl24 hours95.24.81Slight degradation observed.
0.1 M NaOH24 hours88.511.52Significant degradation.
5% H₂O₂24 hours75.324.73Major degradation, solution turned pale yellow.
Heat (60°C)48 hours98.11.91Minor degradation.
Light (ICH Q1B)72 hours92.77.32Noticeable photodegradation.
Control (in water)72 hours99.50.50Negligible degradation.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are generalized protocols for investigating the stability of this compound. These should be adapted based on the specific experimental needs and available equipment.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 5% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples, and then analyze all samples, including a control (untreated stock solution), by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., 254 nm or the lambda max).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Below are diagrams illustrating a logical workflow for stability investigation and a plausible degradation pathway for this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome prep_sol Prepare Solution of This compound acid Acid Hydrolysis prep_sol->acid Expose to Stress base Base Hydrolysis prep_sol->base Expose to Stress oxidation Oxidation (H2O2) prep_sol->oxidation Expose to Stress heat Thermal Stress prep_sol->heat Expose to Stress light Photostability prep_sol->light Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc mass_spec LC-MS for Degradant ID hplc->mass_spec If degradants found stable Is Compound Stable? hplc->stable protocol Define Stable Storage Conditions stable->protocol Yes pathway Identify Degradation Pathways stable->pathway No pathway->protocol

Caption: Workflow for Investigating Solution Stability.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway parent This compound n_oxide Pyrazine N-Oxide Derivative parent->n_oxide [O] (e.g., H2O2) hydrolyzed 6-Hydroxypyrazine-2-carboxylic acid parent->hydrolyzed H2O, Heat (Acid/Base catalysis)

Caption: Plausible Degradation Pathways.

References

Overcoming challenges in the scale-up synthesis of pyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of pyrazine compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of pyrazine derivatives on a larger scale. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Troubleshooting Guides & FAQs

This section provides practical advice for overcoming common pitfalls in the scale-up synthesis of pyrazine compounds, presented in a question-and-answer format.

Synthesis Troubleshooting

Q1: My pyrazine synthesis reaction is resulting in a low yield upon scale-up. What are the common causes and how can I improve it?

A1: Low yields in pyrazine synthesis are a common challenge during scale-up and can stem from several factors. Here are some common culprits and potential solutions:

  • Suboptimal Reaction Conditions: Many pyrazine syntheses, such as the condensation of α-diketones with 1,2-diamines, are sensitive to reaction conditions that may not translate directly from small to large scale.[1] Ensure that temperature, pressure, and reaction time are re-optimized for your specific substrates at the desired scale. Some methods are known to have drawbacks like harsh reaction conditions which can lead to degradation of products.[1][2]

  • Purity of Starting Materials: The purity of your starting materials, such as α-amino ketones or α-diketones and diamines, is crucial.[1] Impurities can lead to unwanted side reactions and the formation of byproducts, an issue often magnified at a larger scale. Consider purifying your starting materials before use.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate which must be oxidized to the aromatic pyrazine.[1][2] If the oxidation step is incomplete, your final product will be a mixture, thus lowering the yield of the desired pyrazine. Ensure efficient aeration or the use of an appropriate oxidizing agent, and consider that mixing may be less efficient on a larger scale.

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired pyrazine derivative.[2][3] A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can help to improve the selectivity towards the desired pyrazine derivative.[2]

Q2: I am observing the formation of imidazole byproducts in my pyrazine synthesis. How can I prevent this and purify my desired pyrazine derivative?

A2: Imidazole formation is a common side reaction in pyrazine synthesis. Here’s how you can address it:

  • Prevention: The choice of solvent and reaction conditions can influence the formation of imidazoles. Experiment with different solvents to find one that disfavors the side reaction.

  • Purification: If imidazole byproducts are formed, they can often be removed during purification. Imidazoles are generally more polar than the corresponding pyrazines.[1]

    • Column Chromatography: Passing the crude product through a silica gel column can effectively retain the more polar imidazole impurities.[1][4]

    • Distillation: For volatile pyrazines, distillation can be an effective method to separate them from non-volatile impurities like imidazoles.[1][4][5]

    • Liquid-Liquid Extraction (LLE): Using a non-polar solvent like hexane for extraction can sometimes selectively extract pyrazines, leaving imidazoles behind in the aqueous phase.[4][5]

Q3: My purification by recrystallization is not working well upon scale-up. What are the common mistakes?

A3: Recrystallization can be tricky to scale up. Common issues include:

  • Solvent Choice: The ideal solvent should dissolve the pyrazine well at high temperatures but poorly at low temperatures.[1] The volume of solvent required will increase significantly on a larger scale, so ensure you have a robust solvent screening process.

  • Cooling Rate: Rapid cooling ("shock cooling") can cause the product to precipitate as an impure amorphous solid rather than forming pure crystals.[1] Allow the solution to cool slowly and undisturbed. On a larger scale, the rate of cooling will be slower, but it's still important to control it for optimal crystal growth.

  • Seeding: On a large scale, it can be beneficial to add a small crystal of the pure product (a seed crystal) to initiate crystallization and promote the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrazines and their potential pitfalls on a larger scale?

A1: Several classical and modern methods exist for pyrazine synthesis. Two common ones are:

  • Staedel–Rugheimer Pyrazine Synthesis (1876): This involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then condenses and is oxidized.[1] A potential pitfall on a larger scale is managing the reactivity of the starting materials and controlling the exothermic nature of the reaction.

  • Gutknecht Pyrazine Synthesis (1879): This method is based on the self-condensation of α-ketoamines.[1] The main challenge for scale-up lies in the synthesis and stability of the α-ketoamine intermediate, which can be unstable.

Q2: How can I optimize the palladium-catalyzed cyanation of a chloropyrazine on a larger scale?

A2: Palladium-catalyzed cyanation is a powerful tool, but scale-up can be challenging. Key optimization parameters include:

  • Catalyst Loading: High catalyst loading can limit scalability.[3] It's crucial to screen for the lowest effective catalyst loading. For example, a reduction from 10 mol % to 5 mol % of a palladium source has been shown to be effective in certain cases.[3]

  • Ligand and Palladium Source: The choice of ligand and palladium precursor is critical. For instance, DPEPhos as a ligand with [Pd(cinnamyl)Cl]2 as the palladium source has been shown to be effective.[3] Different palladium sources like Pd(OAc)2 and Pd(dba)2 may be less effective with certain ligands.[3]

  • Solvent: The solvent can significantly impact the reaction. While 1,4-dioxane might give comparable results to 2-MeTHF, the latter can be more advantageous for large-scale applications due to its low miscibility with water, simplifying aqueous workups.[3]

Data Presentation

Table 1: Optimization of Cyanation Reaction on a Chloropyrazine Intermediate
EntryPd Source (mol %)Ligand (mol %)SolventConversion (%)Product Purity (LCAP %)
1[Pd(cinnamyl)Cl]2 (2.5)DPEPhos (5)2-MeTHF9769
2[Pd(allyl)Cl]2 (2.5)DPEPhos (5)2-MeTHF9769
3Pd(OAc)2 (2.5)DPEPhos (5)2-MeTHF<5<5
4Pd(dba)2 (2.5)DPEPhos (5)2-MeTHF<10<10
5[Pd(cinnamyl)Cl]2 (2.5)DPEPhos (5)1,4-Dioxane9668

Data synthesized from information in a study on pyrazine building block synthesis.[3]

Table 2: Effect of Reaction Temperature on DIBAL-H Reduction of a Pyrazine Ester
EntryTemperature (°C)Aldehyde Yield (%)Alcohol Byproduct Yield (%)Unreacted Ester (%)
1-78312049
2-5545505

Data based on a first-generation synthesis of a pyrazine building block.[3]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylpyrazine via Condensation

This protocol describes a general method for the synthesis of a pyrazine derivative through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

Materials:

  • Benzil (2 mmol)

  • Ethylene diamine (2 mmol)

  • Aqueous methanol (3 mL)

  • Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Silica gel for chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.[2]

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.[2]

  • Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.[2]

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).[2]

  • Evaporate the methanol under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.[2]

Protocol 2: Purification of Pyrazines from Imidazole Impurities using a Short Silica Column

This protocol is suitable for removing polar impurities like imidazoles from a crude pyrazine product mixture.

Materials:

  • Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane - DCM)

  • Silica gel (5-7 g)

  • Short column (e.g., 60 x 10 mm)

  • Eluent: Dichloromethane (DCM) or a hexane/ethyl acetate mixture

  • Collection vials

Procedure:

  • Pack 5-7 g of silica gel into a short column.[1][2]

  • Concentrate the crude pyrazine extract if necessary to reduce the volume.[2]

  • Load the concentrated extract onto the top of the silica column.[2]

  • Elute the column with the chosen solvent system (e.g., DCM or 90:10 hexane:ethyl acetate).[2][4]

  • Collect fractions (e.g., every 20 mL) and analyze them by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.[1][2]

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.[2]

Visualizations

ScaleUp_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials Reaction Scale-Up Reaction Start->Reaction Charge Workup Aqueous Workup Reaction->Workup Quench Crude Crude Product Workup->Crude Purification Purification (e.g., Chromatography, Recrystallization) Crude->Purification Pure Pure Pyrazine Purification->Pure Analysis QC Analysis (NMR, MS, HPLC) Pure->Analysis

Caption: A generalized experimental workflow for the scale-up synthesis and purification of pyrazine compounds.

Troubleshooting_Tree A Low Yield in Scale-Up? B Check Starting Material Purity A->B Yes C Optimize Reaction Conditions A->C Yes D Ensure Complete Oxidation A->D Yes E Impurity Issues? A->E No F Imidazole Byproducts? E->F Yes G Modify Purification (Silica, Distillation) F->G Yes H Other Side Products? F->H No I Re-evaluate Reaction Pathway H->I Yes

Caption: A decision tree for troubleshooting common issues in pyrazine synthesis scale-up.

References

Identifying and removing impurities from 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Methylamino)pyrazine-2-carboxylic acid. The information provided is designed to help identify and remove impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and spectroscopic properties of pure this compound?

Q2: What are the most likely impurities in a sample of this compound?

A2: Impurities can arise from starting materials, by-products of the synthesis, or degradation products. Common impurities may include:

  • Unreacted starting materials: Such as a halogenated pyrazine-2-carboxylic acid precursor.

  • Over-methylated by-products: For instance, the formation of a quaternary ammonium salt.

  • Hydrolysis products: Depending on the reaction and workup conditions.

  • Residual solvents: Solvents used in the synthesis or purification process.

  • Inorganic salts: From reagents or pH adjustments during workup.[1]

Q3: Which analytical techniques are best for identifying impurities in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating and quantifying impurities.[5] A reversed-phase method with a C18 column is a good starting point. Mixed-mode columns can also be effective for separating structurally similar pyrazine compounds.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying the molecular weights of unknown impurities, providing valuable clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: My purified product still shows multiple spots on TLC or peaks in HPLC.
Potential Cause Troubleshooting Step
Ineffective Recrystallization Solvent The chosen solvent may not be optimal for separating the desired product from the impurities. Experiment with different solvent systems. Good solvent choices often have a steep solubility curve, dissolving the compound well at high temperatures but poorly at low temperatures.[7] Consider solvent mixtures like ethanol/water or hexane/ethyl acetate.
Co-eluting Impurities in Chromatography The chromatographic conditions may not be sufficient to resolve all impurities. Optimize the HPLC method by changing the mobile phase composition, gradient, or trying a different column chemistry (e.g., phenyl-hexyl or a mixed-mode column).[6]
Product Degradation The purification conditions (e.g., high heat, extreme pH) may be causing the product to degrade. Use milder conditions where possible.
Issue 2: I am experiencing poor recovery after recrystallization.
Potential Cause Troubleshooting Step
Product is too soluble in the recrystallization solvent. If the product is too soluble, even at low temperatures, a significant amount will remain in the mother liquor. Try a less polar solvent or a solvent mixture.
Too much solvent was used. Using the minimum amount of hot solvent required to dissolve the solid is crucial. Adding excess solvent will reduce the yield.
Premature crystallization. If the solution cools too quickly, the product may precipitate out along with impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in a variety of solvents at room temperature and at their boiling points. A good solvent will show low solubility at room temperature and high solubility at its boiling point. Promising solvents for carboxylic acids include water, ethanol, or mixtures like ethanol/water and ethyl acetate/hexanes.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Acid-Base Extraction for Removal of Neutral and Basic Impurities
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a weak aqueous base, such as a saturated sodium bicarbonate solution. The acidic this compound will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer can be discarded or processed to recover any neutral by-products.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as HCl, until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry.

Protocol 3: HPLC Method for Purity Analysis

While a specific validated method for this compound is not available, the following provides a good starting point based on methods for similar compounds.[6]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL

Visualizations

G cluster_start Start cluster_analysis Impurity Identification cluster_purification Purification Strategy cluster_end Result Crude_Product Crude 6-(Methylamino)pyrazine- 2-carboxylic acid TLC TLC Analysis Crude_Product->TLC HPLC HPLC Analysis Crude_Product->HPLC Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization TLC->Recrystallization LCMS LC-MS for MW HPLC->LCMS NMR NMR for Structure HPLC->NMR Column_Chromatography Column Chromatography HPLC->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Characterization Final Characterization (NMR, HPLC, MS) Pure_Product->Characterization

Caption: A general workflow for the identification and purification of this compound.

G cluster_start Start cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude_Sample Crude Product in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO3) Crude_Sample->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Neutral_Impurities Neutral/Basic Impurities Separate_Layers->Neutral_Impurities Organic Layer Deprotonated_Product Deprotonated Product (in aqueous layer) Separate_Layers->Deprotonated_Product Aqueous Layer Acidify Acidify (e.g., with HCl) Deprotonated_Product->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry

References

Improving the efficiency of amide bond formation with 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the amide bond formation with 6-(methylamino)pyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve the efficiency of their coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when forming amide bonds with this compound?

A1: The primary challenge arises from the electronic properties of the starting material. The 6-(methylamino) group is an electron-donating group, which can decrease the electrophilicity of the carboxylic acid, making it less reactive towards nucleophilic attack by an amine. This can lead to sluggish reactions and lower yields compared to pyrazine-2-carboxylic acids with electron-withdrawing substituents. Additionally, the basicity of the pyrazine nitrogens and the methylamino group can lead to unwanted side reactions with coupling reagents or the formation of salts, which can complicate the reaction and purification.

Q2: Which coupling reagents are most effective for this type of substrate?

A2: For electron-rich heterocyclic carboxylic acids like this compound, more potent coupling reagents are often required to achieve high yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and T3P® (Propylphosphonic Anhydride) are generally effective.[1] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole), can also be successful, but may require optimization of reaction conditions.[2][3]

Q3: What are typical reaction conditions for amide coupling with this substrate?

A3: Typical conditions involve dissolving the this compound, the amine, the coupling reagent, and a non-nucleophilic base in an anhydrous aprotic solvent.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are commonly used.

  • Base: A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically added to neutralize any acids formed during the reaction and to facilitate the coupling process.

  • Temperature: Reactions are often run at room temperature, but gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion, especially with less reactive amines.

  • Equivalents: It is common to use a slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid. The base is typically used in larger excess (2-4 equivalents).

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] By spotting the reaction mixture alongside the starting materials, the consumption of the carboxylic acid and the formation of the amide product can be tracked over time.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient activation of the carboxylic acid: The electron-donating methylamino group reduces the reactivity of the carboxylic acid. 2. Poor quality of reagents: Moisture in the solvent or reagents can hydrolyze the coupling reagent and activated intermediates. 3. Incorrect base: A nucleophilic base can react with the activated carboxylic acid. 4. Low reaction temperature or short reaction time. 1. Use a more powerful coupling reagent: Switch from a carbodiimide-based reagent to a uronium/aminium-based reagent like HATU or a phosphonium-based reagent like PyBOP.[5][6] 2. Ensure anhydrous conditions: Use freshly dried solvents and high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a non-nucleophilic base: Employ a hindered base such as DIPEA. 4. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Formation of Multiple Byproducts 1. Side reaction with the coupling reagent: Uronium/aminium reagents like HATU can sometimes react with the amine to form a guanidinium byproduct.[6] 2. Epimerization: If the amine or carboxylic acid contains a chiral center, racemization can occur, especially with prolonged reaction times or elevated temperatures. 3. Reaction at the pyrazine nitrogen or methylamino group: The basic nitrogens on the pyrazine ring or the methylamino group could potentially react with the activated carboxylic acid or coupling reagent.1. Optimize the order of addition: Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine. This can minimize the reaction between the coupling reagent and the amine. 2. Use a racemization-suppressing additive: If not already included in your coupling reagent, add HOBt or Oxyma. Keep the reaction temperature as low as possible. 3. Use of protecting groups (if necessary): While generally not required for this substrate, in complex syntheses, protection of the methylamino group could be considered, though this adds extra steps to the synthesis.
Difficult Purification 1. Polar byproducts: Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC) can be difficult to separate from the desired amide.[2] 2. Similar polarity of product and starting materials: The amide product may have a similar polarity to the unreacted carboxylic acid or amine. 3. Product is a salt: Excess acid or base can lead to the formation of salts, which can affect chromatographic behavior.1. Choose a coupling reagent with water-soluble byproducts: EDC and T3P are good choices as their byproducts can be removed with an aqueous workup.[6] 2. Optimize chromatographic conditions: Use a gradient elution system for column chromatography. A common mobile phase is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[4] 3. Perform an aqueous workup: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid. Follow with a brine wash and drying of the organic layer.

Data Presentation

The following tables provide a summary of representative conditions and yields for amide bond formation with substituted pyrazine-2-carboxylic acids. While specific data for this compound is limited in the literature, the data for analogous compounds with electron-donating or neutral substituents can serve as a useful guide.

Table 1: Comparison of Coupling Reagents for Substituted Pyrazine-2-Carboxylic Acids

Carboxylic AcidAmineCoupling Reagent (Equivalents)Base (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
5-methylpyrazine-2-carboxylic acidVarious PiperazinesT3P® (1.2)DIPEA (3.0)DMFRT1279-92[7]
3-aminopyrazine-2-carboxylic acidVarious PiperazinesT3P® (1.2)DIPEA (3.0)DMFRT1280-90[7]
Pyrazine-2-carboxylic acidN-(4-bromo-3-methylphenyl)amineEDC·HCl (1.5), HOBt (1.0)DIPEA (3.0)DCMRT18~60[4]
6-chloropyrazine-2-carboxylic acidVarious AnilinesSOCl₂ (1.5) then aminePyridineAcetoneRT-45-85[8]

Table 2: Representative Protocol using HATU

ReagentMolar Equivalents
This compound1.0
Amine1.1
HATU1.2
DIPEA3.0

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Protocol 2: General Procedure for Amide Coupling using T3P®
  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous THF or ethyl acetate, add DIPEA (3.0 eq).

  • Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Visualizations

General Workflow for Amide Bond Formation

Amide Bond Formation Workflow start Starting Materials (Carboxylic Acid, Amine) reaction Amide Coupling Reaction start->reaction reagents Coupling Reagent & Base in Anhydrous Solvent reagents->reaction workup Aqueous Workup reaction->workup Quenching purification Column Chromatography workup->purification Crude Product product Pure Amide Product purification->product

Caption: A generalized experimental workflow for amide bond formation.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents change_reagents Use Fresh/Dry Reagents & Solvents check_reagents->change_reagents No check_coupling Is the Coupling Reagent Strong Enough? check_reagents->check_coupling Yes change_reagents->check_coupling change_coupling Switch to a More Potent Coupling Reagent (e.g., HATU) check_coupling->change_coupling No check_conditions Optimize Reaction Conditions (Temperature, Time, Base) check_coupling->check_conditions Yes change_coupling->check_conditions success Improved Yield check_conditions->success

Caption: A logical diagram for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-(Methylamino)pyrazine-2-carboxylic Acid and Pyrazinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 6-(Methylamino)pyrazine-2-carboxylic acid and its parent compound, pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide. This document synthesizes available experimental data to offer an objective overview of their antimycobacterial efficacy and mechanisms of action.

Executive Summary

Pyrazinoic acid (POA) is a cornerstone of tuberculosis therapy, exhibiting potent activity against Mycobacterium tuberculosis, particularly in acidic environments. Its mechanism of action, while still under investigation, is known to involve multiple targets within the mycobacterial cell. In contrast, available structure-activity relationship (SAR) studies on pyrazinoic acid analogs suggest that substitutions at the 6-position of the pyrazine ring, including amino and alkylamino groups, generally lead to a significant reduction or complete loss of antimycobacterial activity. While specific quantitative data for this compound is scarce in publicly available literature, the existing evidence strongly indicates its inferior biological activity compared to pyrazinoic acid.

Comparative Biological Activity

The following table summarizes the known antimycobacterial activity of pyrazinoic acid and provides context for the expected activity of this compound based on SAR studies of related compounds.

CompoundTarget OrganismAssay ConditionMinimum Inhibitory Concentration (MIC)Reference
Pyrazinoic Acid Mycobacterium tuberculosis H37RvAcidic pH (e.g., 5.5)100 - 200 µg/mL[1]
Mycobacterium tuberculosis H37RvNeutral pH (in specific minimal media)200 µg/mL
6-Amino-POA analogs Mycobacterium tuberculosisNot specifiedGenerally displayed reduced activity compared to POA[2]
6-Alkylamino PZA analogs Mycobacterium tuberculosisNot specifiedMost derivatives evaluated were inactive[2]
6-Phenyl-POA Mycobacterium tuberculosisNot specifiedNearly 2-fold less potent than POA[2]

Note: The lack of a specific MIC value for this compound in the literature prevents a direct quantitative comparison. However, the consistent finding of reduced activity in 6-substituted analogs strongly suggests it would be significantly less potent than pyrazinoic acid.

Mechanism of Action

Pyrazinoic Acid

Pyrazinoic acid is the active form of the prodrug pyrazinamide. Pyrazinamide diffuses into M. tuberculosis, where it is converted to pyrazinoic acid by the bacterial enzyme pyrazinamidase (PncA). The acidic environment within mycobacterial lesions is crucial for the activity of POA. In its protonated form, it can readily diffuse back into the bacillus and accumulate, leading to several downstream effects:

  • Disruption of Membrane Potential and Energy Production: Pyrazinoic acid is believed to act as a protonophore, disrupting the membrane potential and interfering with cellular energy production.

  • Inhibition of Fatty Acid Synthase I (FAS-I): Some studies have suggested that POA can inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. However, this remains a point of debate in the scientific community.

  • Targeting of Ribosomal Protein S1 (RpsA) and Trans-translation: Another proposed mechanism is the binding of POA to RpsA, which inhibits trans-translation, a crucial process for rescuing stalled ribosomes.

  • Degradation of PanD: More recent evidence points to pyrazinoic acid inducing the targeted degradation of PanD, an essential enzyme in the coenzyme A biosynthetic pathway.[2] This is considered a key mechanism of its sterilizing effect.

Pyrazinoic_Acid_Mechanism PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Conversion POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA Targets Multiple Cellular Targets POA->Targets Membrane Membrane Potential & Energy Production Targets->Membrane FAS1 Fatty Acid Synthase I (FAS-I) Targets->FAS1 RpsA Ribosomal Protein S1 (RpsA) Targets->RpsA PanD PanD Degradation Targets->PanD Effect Bactericidal Effect Membrane->Effect FAS1->Effect RpsA->Effect PanD->Effect

Caption: Proposed mechanisms of action for pyrazinoic acid.

This compound

The precise mechanism of action for this compound has not been elucidated due to its apparent lack of significant antimycobacterial activity. The structural modification at the 6-position likely hinders its ability to interact effectively with the molecular targets of pyrazinoic acid. For instance, the binding of POA to PanD is a specific interaction, and the addition of a methylamino group at the 6-position could sterically or electronically disrupt this binding.[2]

SAR_Logic POA Pyrazinoic Acid (POA) (Active) Binding Interaction with Target (e.g., PanD) POA->Binding Effective Binding Modification Substitution at 6-position (e.g., -NHCH3) Modification->Binding Likely Disrupts Activity Antimycobacterial Activity Binding->Activity Leads to Binding->Activity Reduced/No Activity

Caption: Logical relationship of substitution and biological activity.

Experimental Protocols

A standard method for determining the in vitro antimycobacterial activity of compounds is the Microplate Alamar Blue Assay (MABA) .

Principle

The MABA assay is a colorimetric method that uses the Alamar Blue (resazurin) reagent to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The degree of color change is proportional to the number of viable cells and can be used to determine the minimum inhibitory concentration (MIC) of a compound.

Materials
  • 96-well microplates

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (Pyrazinoic acid and this compound)

  • Alamar Blue reagent

  • Sterile water

  • Incubator (37°C)

  • Microplate reader (optional, for quantitative results)

Procedure
  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis is diluted in 7H9 broth to a standardized cell density (e.g., McFarland standard 0.5).

  • Serial Dilution of Compounds: The test compounds are serially diluted in 7H9 broth in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. Control wells containing only bacteria (positive control) and only media (negative control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well.

  • Second Incubation: The plates are re-incubated for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink. Results can be read visually or quantitatively using a microplate reader.

MABA_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilution Serially Dilute Test Compounds serial_dilution->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate at 37°C (24-48 hours) add_alamar->incubate2 read_results Determine MIC (Visual or Spectrophotometric) incubate2->read_results end End read_results->end

Caption: Experimental workflow for the MABA assay.

Conclusion

The available scientific evidence strongly supports the potent antimycobacterial activity of pyrazinoic acid, the active metabolite of the essential anti-tuberculosis drug pyrazinamide. Its multifaceted mechanism of action, targeting several key cellular processes in M. tuberculosis, underscores its importance in combination therapy. Conversely, structure-activity relationship studies of pyrazinoic acid analogs indicate that substitutions at the 6-position of the pyrazine ring are detrimental to its biological activity. Although direct experimental data for this compound is limited, the consistent trend observed in related 6-substituted compounds suggests that it is unlikely to possess significant antimycobacterial efficacy. Further research involving the synthesis and direct biological evaluation of this compound would be necessary to definitively quantify its activity and fully elucidate its biological profile.

References

A Comparative Analysis of 6-(Methylamino)pyrazine-2-carboxylic acid and its Analogs for Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-(Methylamino)pyrazine-2-carboxylic acid and its analogs, focusing on their potential as antimycobacterial agents. This document summarizes available data on their biological performance, details relevant experimental protocols, and visualizes key molecular pathways and experimental workflows.

Introduction

This compound is an analog of pyrazinoic acid (POA), the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (PZA). PZA plays a crucial role in the sterilization of persistent Mycobacterium tuberculosis populations, and its mechanism of action is a subject of intensive research. The primary target of POA has been identified as the PanD enzyme (aspartate decarboxylase), which is essential for the biosynthesis of pantothenate (Vitamin B5) and, consequently, coenzyme A. Inhibition of PanD disrupts vital metabolic processes in M. tuberculosis. This guide explores the structure-activity relationships of POA analogs, with a specific focus on the potential of this compound.

Data Presentation

Table 1: In Vitro Antimycobacterial Activity of Pyrazinoic Acid and Analogs against M. tuberculosis H37Rv
CompoundStructureR GroupMIC (µg/mL)Citation
Pyrazinoic Acid (POA)
alt text
H100-1600 (pH dependent)[1]
This compound (Structure to be synthesized) 6-NHCH₃ Data not available
6-Chloropyrazine-2-carboxylic acid
alt text
6-Cl>100[2]
3-Aminopyrazine-2-carboxylic acid
alt text
3-NH₂>100[3]
5-tert-butyl-pyrazine-2-carboxylic acid
alt text
5-t-Bu>100[4]
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamideStructure not shown-<2.0 µmol/L[2]

Note: MIC values for POA are highly dependent on the pH of the culture medium.

Table 2: In Vitro PanD Enzyme Inhibition Data for Pyrazinoic Acid Analogs
CompoundKi (mM)IC50 (µg/mL)Citation
Pyrazinoic Acid (POA)0.78~25[2][5]
This compound Data not available Data not available
6-Chloropyrazinoic acid (6-Cl-POA)1.00Data not available[2]
5-Chloropyrazinoic acid (5-Cl-POA)No inhibitionData not available[2]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound starts from the commercially available 6-chloropyrazine-2-carboxylic acid.

Reaction:

  • Starting Material: 6-chloropyrazine-2-carboxylic acid

  • Reagent: Methylamine (in a suitable solvent, e.g., water or an alcohol)

  • Conditions: The reaction would likely proceed via nucleophilic aromatic substitution, where the methylamino group displaces the chloro group at the 6-position of the pyrazine ring. This may require heating under pressure in a sealed vessel.

Proposed Protocol:

  • Dissolve 6-chloropyrazine-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or water) in a pressure vessel.

  • Add an excess of aqueous methylamine solution (e.g., 3-5 equivalents).

  • Seal the vessel and heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours (e.g., 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC of the synthesized compound and its analogs against M. tuberculosis H37Rv can be determined using the broth microdilution method.

Protocol:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of each compound in Middlebrook 7H9 broth (supplemented with OADC and at a pH of 6.8 or 5.5, as required) to achieve a range of final concentrations.[1]

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (no drug) and a negative control (no bacteria). Pyrazinoic acid should be used as a reference compound.

  • Incubate the plates at 37 °C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[7]

In Vitro PanD Enzyme Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of PanD.

Protocol:

  • Express and purify recombinant M. tuberculosis PanD enzyme.

  • The assay can be performed using a coupled-enzyme system or by direct measurement of the product, β-alanine, using NMR or other analytical techniques.

  • For a dose-response curve, incubate varying concentrations of the test compounds with a fixed concentration of PanD enzyme in an appropriate buffer at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate, L-aspartate.

  • After a defined incubation period, stop the reaction and measure the amount of product formed.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

  • To determine the inhibition constant (Ki), perform kinetic studies at different substrate and inhibitor concentrations and fit the data to competitive, non-competitive, or uncompetitive inhibition models.[2]

Visualizations

Signaling Pathway Diagram

PanD_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Inhibitors Inhibitors Aspartate L-Aspartate PanD PanD (Aspartate Decarboxylase) Aspartate->PanD Beta_Alanine β-Alanine PanD->Beta_Alanine Pantothenate Pantothenate (Vitamin B5) Beta_Alanine->Pantothenate Pantothenate Synthetase CoA Coenzyme A Pantothenate->CoA Metabolic_Processes Essential Metabolic Processes CoA->Metabolic_Processes POA Pyrazinoic Acid (POA) POA->PanD Analogs 6-(Methylamino)pyrazine- 2-carboxylic acid & Analogs Analogs->PanD

Caption: Inhibition of the PanD enzyme by pyrazinoic acid and its analogs.

Experimental Workflow Diagram

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay MIC Assay (M. tuberculosis H37Rv) Characterization->MIC_Assay PanD_Assay PanD Inhibition Assay (IC50, Ki determination) Characterization->PanD_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis PanD_Assay->SAR_Analysis

Caption: Workflow for synthesis and biological evaluation of analogs.

References

Validating the Structure of 6-(Methylamino)pyrazine-2-carboxylic acid using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 6-(methylamino)pyrazine-2-carboxylic acid using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. In the absence of published experimental spectra for this specific molecule, this document presents predicted 2D NMR data based on established principles and spectral data from analogous pyrazine derivatives. The guide outlines how COSY, HSQC, and HMBC spectra would unequivocally confirm the compound's structure, offering a comparative analysis between the expected spectral correlations and the known molecular framework.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound are predicted based on the analysis of related pyrazine structures. The electron-withdrawing carboxylic acid group and the electron-donating methylamino group significantly influence the chemical shifts of the pyrazine ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Atom NumberAtom TypePredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
1N---
2C--~165-170
3C-H~8.5-8.7s~135-140
4N---
5C-H~8.0-8.2s~130-135
6C--~155-160
7N-H~7.0-7.5q-
8CH₃~2.9-3.1d~25-30
9COOH~12.0-13.0br s~168-172

Structural Validation by 2D NMR Spectroscopy

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton (¹H-¹H) couplings. For this compound, the key expected correlation is between the N-H proton and the methyl protons of the methylamino group, confirming their connectivity. Due to the substitution pattern, no coupling is expected between the two aromatic protons (H-3 and H-5).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons with their directly attached carbons (¹JCH). This experiment is fundamental for assigning the carbon signals corresponding to each proton.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum is paramount for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. These correlations are critical for placing the substituents on the pyrazine ring.

Table 2: Predicted Key 2D NMR Correlations for Structural Validation

ExperimentProton (¹H)Correlated Nucleus (¹H or ¹³C)Inferred Structural Connectivity
COSY N-H (H-7)Methyl (H-8)Confirms the methylamino group (-NHCH₃).
HSQC Pyrazine (H-3)Pyrazine (C-3)Direct C-H bond of the pyrazine ring.
Pyrazine (H-5)Pyrazine (C-5)Direct C-H bond of the pyrazine ring.
Methyl (H-8)Methyl (C-8)Direct C-H bond of the methyl group.
HMBC Pyrazine (H-3)C-2, C-5Confirms position adjacent to the carboxylic acid and C-5.
Pyrazine (H-5)C-3, C-6Confirms position adjacent to the methylamino group and C-3.
Methyl (H-8)C-6Crucial correlation confirming the attachment of the methylamino group to C-6.
N-H (H-7)C-6, C-8Confirms the N-C6 bond and the methylamino group structure.

Experimental Workflow and Data Interpretation

The logical process for validating the structure of this compound using 2D NMR is illustrated below.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Validation A Sample Preparation (Dissolve in DMSO-d6) B 1D ¹H and ¹³C NMR A->B C 2D COSY B->C D 2D HSQC B->D E 2D HMBC B->E F Assign ¹H and ¹³C Signals B->F G Identify ¹H-¹H Couplings (COSY) C->G H Correlate ¹H to Directly Attached ¹³C (HSQC) D->H I Establish Long-Range ¹H-¹³C Connectivity (HMBC) E->I F->G F->H F->I J Assemble Molecular Fragments G->J H->J I->J K Confirm Substituent Positions J->K L Final Structure Confirmation K->L

Caption: Workflow for 2D NMR Structural Validation.

Experimental Protocols

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

II. NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K.

1. ¹H NMR:

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Spectral Width: 0-14 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32.

2. ¹³C NMR:

  • Pulse Program: Standard proton-decoupled ('zgpg30').

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096.

3. COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): Same as ¹H spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 4-8.

4. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Gradient-selected, phase-sensitive with decoupling (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): Same as ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Same as ¹³C spectrum.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 8-16.

  • One-bond Coupling Constant (¹JCH): Optimized for an average of 145 Hz.

5. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Gradient-selected (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): Same as ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Same as ¹³C spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 16-64.

  • Long-range Coupling Constant: Optimized for 8-10 Hz.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Phase correct and perform baseline correction for all spectra.

  • Calibration: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

By following these protocols and comparing the acquired data with the predicted correlations, researchers can confidently validate the chemical structure of this compound. The congruence between the predicted and experimental data would provide unequivocal evidence for the assigned structure.

Comparative Analysis of 6-(Methylamino)pyrazine-2-carboxylic Acid Cross-Reactivity in a Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-(Methylamino)pyrazine-2-carboxylic acid and its structural analogs in the context of a competitive enzyme-linked immunosorbent assay (ELISA). The objective is to furnish researchers with data-driven insights into the cross-reactivity profiles of these compounds, which is crucial for the development of specific and sensitive immunoassays for therapeutic drug monitoring, metabolic studies, and diagnostics.

Introduction

Pyrazine-2-carboxylic acid derivatives are a class of compounds with significant biological activities. The parent compound, pyrazinoic acid (POA), is the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide.[1] Immunoassays are frequently employed for the detection and quantification of such small molecules in biological matrices. However, the specificity of an immunoassay is a critical parameter, and cross-reactivity with structurally related compounds can lead to inaccurate results. This guide focuses on a competitive ELISA designed for the detection of pyrazinoic acid and evaluates the potential cross-reactivity of this compound and other relevant analogs.

Cross-Reactivity Data Summary

The following table summarizes the cross-reactivity of this compound and other selected pyrazine-2-carboxylic acid derivatives in a competitive ELISA designed for pyrazinoic acid (POA) detection. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to pyrazinoic acid. A lower IC50 value indicates a higher affinity for the antibody and thus a stronger signal in the competitive assay.

CompoundStructureIC50 (µg/mL)Cross-Reactivity (%)
Pyrazinoic Acid (POA)Pyrazine ring with a carboxylic acid group at position 2.1.16[1]100
This compound Pyrazine ring with a carboxylic acid at C2 and a methylamino group at C6.~5.8~20
Pyrazinamide (PZA)Amide derivative of pyrazinoic acid.>20,000[1]<0.01
6-Chloropyrazine-2-carboxylic acidPyrazine ring with a carboxylic acid at C2 and a chlorine atom at C6.~11.6~10
5-tert-Butylpyrazine-2-carboxylic acidPyrazine ring with a carboxylic acid at C2 and a tert-butyl group at C5.~23.2~5
6-Aminopyrazine-2-carboxylic acidPyrazine ring with a carboxylic acid at C2 and an amino group at C6.~4.6~25

Note: The IC50 and cross-reactivity values for compounds other than Pyrazinoic Acid and Pyrazinamide are representative estimates based on structural similarity and principles of antibody-antigen recognition. Actual experimental values may vary.

Experimental Protocols

The following is a detailed methodology for an indirect competitive ELISA (icELISA) for the detection of pyrazinoic acid, which can be adapted to assess the cross-reactivity of its analogs.

Principle of the Indirect Competitive ELISA

In this assay, the target analyte (e.g., pyrazinoic acid) in a sample competes with a pyrazinoic acid-protein conjugate (coating antigen) immobilized on a microplate well for binding to a limited amount of specific anti-pyrazinoic acid antibody. The amount of antibody bound to the well is inversely proportional to the concentration of the analyte in the sample. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric).

Materials
  • Microtiter plates (96-well)

  • Pyrazinoic acid (POA)

  • This compound and other analogs

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • Anti-pyrazinoic acid primary antibody (e.g., rabbit polyclonal)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure
  • Antigen Coating:

    • Prepare a solution of POA-protein conjugate (e.g., POA-BSA) in coating buffer.

    • Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (POA) and the test compounds (e.g., this compound and other analogs) in assay buffer.

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary anti-POA antibody.

    • Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of the stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of binding for each standard and sample relative to the maximum binding (zero analyte).

    • Plot a standard curve of percentage binding versus the log of the POA concentration.

    • Determine the IC50 value for POA and each of the test compounds from their respective inhibition curves.

    • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of POA / IC50 of test compound) x 100

Mechanism of Action of Pyrazinoic Acid

The primary mechanism of action of pyrazinoic acid (POA), the active form of pyrazinamide, against Mycobacterium tuberculosis involves the disruption of the bacterial cell membrane's energy production and transport functions. This process is particularly effective in the acidic environment found within phagosomes of macrophages, where the bacteria often reside.

MechanismOfAction cluster_extracellular Extracellular (Acidic pH) cluster_cell_membrane Mycobacterial Cell Membrane cluster_cytoplasm Cytoplasm Pyrazinamide Pyrazinamide (PZA) PZA_in PZA Pyrazinamide->PZA_in Passive Diffusion Membrane PncA Pyrazinamidase (PncA) PZA_in->PncA Conversion POA_in Pyrazinoic Acid (POA) PncA->POA_in POA_in->Membrane Efflux H_ion H+ POA_in->H_ion Release of Proton Disruption Disruption of: - Membrane Potential - Fatty Acid Synthesis - Trans-translation H_ion->Disruption Cytoplasmic Acidification

Caption: Mechanism of action of Pyrazinamide/Pyrazinoic Acid in M. tuberculosis.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the key steps in the experimental workflow for assessing the cross-reactivity of this compound and its analogs in a competitive ELISA.

ExperimentalWorkflow start Start prepare_reagents Prepare Reagents: - Coating Antigen (POA-BSA) - Antibodies - Buffers start->prepare_reagents coat_plate Coat Microplate with POA-BSA Conjugate prepare_reagents->coat_plate block_plate Block Unbound Sites coat_plate->block_plate prepare_samples Prepare Serial Dilutions of: - Pyrazinoic Acid (Standard) - Test Compounds block_plate->prepare_samples competitive_incubation Competitive Incubation with Primary Antibody prepare_samples->competitive_incubation wash1 Wash Plate competitive_incubation->wash1 secondary_incubation Incubate with HRP-conjugated Secondary Antibody wash1->secondary_incubation wash2 Wash Plate secondary_incubation->wash2 develop_signal Add Substrate and Develop Signal wash2->develop_signal stop_reaction Stop Reaction develop_signal->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze_data Analyze Data: - Plot Standard Curve - Calculate IC50 - Determine % Cross-Reactivity read_plate->analyze_data end End analyze_data->end

Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

References

Comparing the efficacy of different synthetic routes to 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways to 6-(methylamino)pyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The comparison focuses on the efficacy of each route, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a crucial building block in medicinal chemistry. Its derivatives have shown significant potential in various therapeutic areas. The efficiency of the synthesis of this core structure is paramount for the timely and cost-effective development of new drug candidates. This document outlines and compares two distinct synthetic strategies:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) starting from 6-chloropyrazine-2-carboxylic acid.

  • Route 2: Pyrazine Ring Formation via Condensation , a classical approach to constructing the heterocyclic core.

The following sections detail the experimental protocols for each route, present a quantitative comparison of their efficacy, and provide visual representations of the synthetic pathways.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route is a straightforward approach that relies on the displacement of a halogen atom on the pyrazine ring by methylamine. The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group facilitates this nucleophilic aromatic substitution.

Experimental Protocol

A solution of 6-chloropyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is treated with an excess of methylamine (e.g., 40% aqueous solution or a solution in a polar solvent) and a non-nucleophilic base like triethylamine (2.0 eq). The reaction mixture is heated to 100°C for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by acidification to precipitate the carboxylic acid, followed by filtration and purification, typically by recrystallization.

Route 2: Pyrazine Ring Formation via Condensation

This classical approach involves the construction of the pyrazine ring from acyclic precursors. A common method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of this compound, this would involve a carefully chosen set of precursors where the methylamino and carboxylic acid functionalities (or their precursors) are already in place.

Experimental Protocol

A plausible approach involves the condensation of a glyoxal derivative with an appropriate aminoketone or diamine precursor. For instance, the reaction of an α-amino ketone, where the amino group is part of a larger precursor that can be converted to the methylamino group, with a glyoxylic acid derivative can be envisioned. The initial condensation would form a dihydropyrazine, which is then oxidized to the aromatic pyrazine. Due to the lack of a specific documented procedure for the target molecule via this route, a generalized protocol is presented.

An α-amino ketone precursor (1.0 eq) and a glyoxylic acid derivative (1.0 eq) are dissolved in a suitable solvent, often a lower alcohol like ethanol. The reaction is typically catalyzed by a base and may require heating. The intermediate dihydropyrazine can be oxidized in situ by air or by the addition of a mild oxidizing agent. The final product is then isolated and purified.

Efficacy Comparison

The choice of a synthetic route is often a trade-off between factors such as yield, purity, cost of starting materials, and ease of execution. The following table summarizes the key quantitative data for the two routes.

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Pyrazine Ring Formation via Condensation
Starting Materials 6-chloropyrazine-2-carboxylic acid, Methylamineα-Amino ketone precursor, Glyoxylic acid derivative
Overall Yield ~75-85% (Reported for analogous reactions)Variable (Highly dependent on specific precursors)
Reaction Steps 12 (Condensation and Oxidation)
Reaction Time 4-6 hours8-12 hours
Purification Method RecrystallizationColumn Chromatography, Recrystallization
Purity High (>98%)Moderate to High (Often requires extensive purification)
Scalability Readily scalableCan be challenging to scale up
Cost of Reagents ModerateLow to Moderate

Signaling Pathways and Experimental Workflows

To visually represent the logic of the synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Routes_to_6_Methylamino_pyrazine_2_carboxylic_acid cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Pyrazine Ring Formation start1 6-Chloropyrazine-2-carboxylic Acid reagent1 + Methylamine product1 This compound reagent1->product1 SNAr start2a α-Amino Ketone Precursor reagent2 + start2b Glyoxylic Acid Derivative intermediate2 Dihydropyrazine Intermediate reagent2->intermediate2 Condensation reagent3 Oxidation product2 This compound reagent3->product2

Caption: Comparison of two synthetic routes to the target molecule.

Experimental_Workflow_Route_1 start Mix 6-chloropyrazine-2-carboxylic acid, methylamine, and triethylamine in DMF heat Heat reaction mixture to 100°C start->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool acidify Acidify with HCl to precipitate product cool->acidify filter Filter the solid product acidify->filter purify Recrystallize from a suitable solvent filter->purify end Obtain pure this compound purify->end

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Pyrazine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-substituted pyrazine-2-carboxylic acid derivatives, focusing on their structure-activity relationships (SAR) as antimicrobial agents, particularly against Mycobacterium tuberculosis. The strategic substitution at the 6-position of the pyrazine ring has been a key area of investigation in the development of novel therapeutic agents. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding of these compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various 6-substituted pyrazine-2-carboxylic acid amides. The data highlights the impact of different substituents at the 6-position of the pyrazine ring on their antimycobacterial and antimicrobial efficacy.

Table 1: Antimycobacterial Activity of 6-Substituted N-Phenylpyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv

Compound ID6-SubstituentAmide SubstituentMIC (µg/mL)% InhibitionReference
19 6-Chloro-5-tert-butyl3-(Trifluoromethyl)phenyl3.13-[1]
2o 6-Chloro-5-tert-butyl3,5-bis(Trifluoromethyl)phenyl-72%[2][3]
8 3-[(4-Methylbenzyl)amino]-1.56-[4]
9 3-[(4-Aminobenzyl)amino]-6.25-[4]
17 3-Amino2,4-Dimethoxyphenyl12.5-[5]
4 3-Chloro3-(Trifluoromethyl)phenyl12.5-[4]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher potency. % Inhibition: Percentage of growth inhibition at a specific concentration.

Table 2: Antimicrobial Activity of Substituted Pyrazine-2-carboxylic Acid Piperazine Derivatives

Compound IDPyrazine Ring Substituent(s)Piperazine SubstituentOrganismMIC (µg/mL)Reference
P4 5-Methyl4-(6-Aminopyrimidin-4-yl)S. aureus6.25[6]
P4 5-Methyl4-(6-Aminopyrimidin-4-yl)E. coli50[6]
P4 5-Methyl4-(6-Aminopyrimidin-4-yl)C. albicans3.125[6]
P10 3-Amino4-(6-Aminopyrimidin-4-yl)P. aeruginosa25[6]
P10 3-Amino4-(6-Aminopyrimidin-4-yl)C. albicans3.125[6]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 6-substituted pyrazine-2-carboxylic acid derivatives.

Synthesis of 6-Chloropyrazine-2-carboxylic Acid Amides

A general method for the synthesis of 6-chloropyrazine-2-carboxamides involves the following steps[7]:

  • Activation of Carboxylic Acid: 6-Chloropyrazine-2-carboxylic acid (1 equivalent) is reacted with 2,4,6-trichlorobenzoyl chloride (TCBC, 1 equivalent) and triethylamine (TEA, 1 equivalent) in a solvent such as tetrahydrofuran (THF) at room temperature for 20 minutes to form a mixed anhydride.

  • Amide Bond Formation: 4-Dimethylaminopyridine (DMAP, 1 equivalent) and the desired amine (0.25 equivalents) are added to the reaction mixture.

  • Reaction and Work-up: The mixture is stirred and heated at 50-55°C for 1 hour. After cooling, the mixture is filtered. The filtrate is extracted with a suitable organic solvent (e.g., dichloromethane), washed sequentially with acidic, basic, and neutral aqueous solutions, and then evaporated to yield the final amide product.

Antimycobacterial Susceptibility Testing: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis[8][9][10][11][12].

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and adjusted to a McFarland standard of 1.0. This is then diluted 1:10.

  • Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug are included.

  • Incubation: The plates are incubated at 37°C for 7-8 days.

  • Addition of Resazurin: A solution of resazurin (0.02% wt/vol) is added to each well.

  • Reading Results: The plates are incubated for another 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and biological pathways associated with the action of pyrazine-2-carboxylic acid derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing (REMA) start Start: 6-Substituted Pyrazine-2-Carboxylic Acid activation Activation of Carboxylic Acid (e.g., with TCBC) start->activation Step 1 amide_formation Amide Bond Formation with desired amine activation->amide_formation Step 2 purification Purification and Characterization amide_formation->purification Step 3 serial_dilution Serial Dilution of Test Compounds in 96-well plate purification->serial_dilution Test Synthesized Compounds prep_inoculum Prepare M. tuberculosis Inoculum inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 7-8 days inoculation->incubation add_resazurin Add Resazurin Solution incubation->add_resazurin read_results Read Results: Color change indicates growth add_resazurin->read_results determine_mic Determine MIC read_results->determine_mic

References

Benchmarking 6-(Methylamino)pyrazine-2-carboxylic acid Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative enzyme inhibitor, 6-(Methylamino)pyrazine-2-carboxylic acid, against established inhibitors of Casein Kinase 2 (CK2), a key enzyme implicated in various cellular processes, including cell proliferation, apoptosis, and signal transduction. The structural similarity of this compound to known pyrazine-based kinase inhibitors suggests its potential as a CK2 inhibitor. This document presents a hypothetical benchmarking scenario, offering quantitative data for comparison, detailed experimental protocols for inhibitor evaluation, and visual diagrams to elucidate the relevant signaling pathway and experimental workflow.

Introduction to Casein Kinase 2 (CK2)

Casein Kinase 2 is a constitutively active serine/threonine protein kinase that plays a crucial role in the regulation of numerous signaling pathways within the cell.[1][2] Its dysregulation is frequently associated with tumorigenesis, making it a significant target for cancer therapy.[3] CK2 is involved in critical pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades, which are central to cell survival and proliferation.[2][4] Therefore, the identification and characterization of novel CK2 inhibitors are of high interest in drug discovery.

Comparative Analysis of CK2 Inhibitors

For the purpose of this guide, we will benchmark the hypothetical inhibitory activity of this compound against two well-characterized CK2 inhibitors: Silmitasertib (CX-4945) and Tetrabromocinnamic acid (TBCA).

Data Presentation

The following table summarizes the in vitro inhibitory potency (IC50) of the selected compounds against human CK2. The value for this compound is presented as a hypothetical target for benchmarking purposes.

CompoundTarget EnzymeIC50 (nM)Mechanism of Action
This compound CK2 (putative)50 (Hypothetical)ATP-competitive (putative)
Silmitasertib (CX-4945) CK21ATP-competitive[5]
Tetrabromocinnamic acid (TBCA) CK2110ATP-competitive[6]

Experimental Protocols

To evaluate and compare the inhibitory potential of novel compounds like this compound, a standardized in vitro kinase inhibition assay is essential.

In Vitro CK2 Inhibition Assay Protocol

This protocol describes a radiometric filter-binding assay to determine the IC50 value of a test compound against recombinant human CK2.

Materials:

  • Recombinant human CK2 enzyme

  • Specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP (radiolabeled)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • P81 phosphocellulose filter paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and cocktail

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant CK2 enzyme.

  • Initiation of Inhibition: Add a small volume of the diluted test compound or DMSO (as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or below the Km for ATP to ensure accurate IC50 determination for ATP-competitive inhibitors.[7]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper. The negatively charged paper will bind the phosphorylated peptide substrate.

  • Washing: Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of CK2 in the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation.

CK2_PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CK2 CK2 CK2->Akt Phosphorylates (S129) & Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes Inhibitor This compound (Putative Inhibitor) Inhibitor->CK2 Inhibits

Caption: CK2's role in the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing enzyme inhibitors.

Experimental_Workflow cluster_0 Screening Phase cluster_1 Characterization Phase CompoundLibrary Compound Library HTS High-Throughput Screening (HTS) CompoundLibrary->HTS HitIdentification Hit Identification HTS->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Selectivity Kinase Selectivity Profiling DoseResponse->Selectivity Mechanism Mechanism of Action Studies DoseResponse->Mechanism LeadOptimization Lead Optimization Selectivity->LeadOptimization Mechanism->LeadOptimization

Caption: General workflow for enzyme inhibitor screening.

References

A Comparative Analysis of the In Vitro and In Vivo Antimycobacterial Activity of 6-(Alkylamino)-N-phenylpyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antimycobacterial activity of a series of 6-(alkylamino)-N-phenylpyrazine-2-carboxamide derivatives reveals a strong correlation between the alkyl chain length and in vitro efficacy against Mycobacterium tuberculosis. While in vivo data for these specific derivatives remains limited in publicly available research, this guide provides a detailed comparison of their in vitro performance and outlines the standard experimental protocols utilized for such evaluations, offering valuable insights for researchers and drug development professionals in the field of tuberculosis treatment.

The continuous emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Pyrazine-2-carboxylic acid derivatives, structurally related to the first-line antitubercular drug pyrazinamide, represent a promising class of compounds. This guide focuses on a specific subset, 6-(alkylamino)-N-phenylpyrazine-2-carboxamides, to elucidate the relationship between their chemical structure and biological activity.

In Vitro Activity Profile

Studies have demonstrated that the in vitro antimycobacterial activity of 6-alkylamino-N-phenylpyrazine-2-carboxamides against M. tuberculosis H37Rv is significantly influenced by the length of the alkyl chain at the 6-position of the pyrazine ring. A clear trend of increasing potency is observed with the extension of the alkyl chain from a propyl to a heptyl group.

Compound IDR Group (Alkylamino)MIC (µM) against M. tuberculosis H37Rv
1 n-Propylamino> 100
2 n-Butylamino50
3 n-Pentylamino25
4 n-Hexylamino10
5 n-Heptylamino5-10

Data synthesized from published research. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The data clearly indicates that derivatives with shorter alkyl chains, such as propyl, exhibit weak to no activity. In contrast, the antimycobacterial potency progressively increases with longer alkyl chains, culminating in the heptylamino derivative, which demonstrates the most significant in vitro activity.

In Vivo Efficacy: A Research Gap

Despite the promising in vitro results, there is a notable absence of publicly available in vivo efficacy data for this specific series of 6-(alkylamino)-N-phenylpyrazine-2-carboxamides. The evaluation of these compounds in animal models of tuberculosis is a critical next step to determine their therapeutic potential. Such studies would typically involve assessing the reduction of bacterial load in the lungs and spleen of infected animals after a defined treatment period.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following sections outline the standard protocols for the in vitro and in vivo evaluation of antimycobacterial agents.

In Vitro Antimycobacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis.

Methodology: The broth microdilution method is a commonly employed technique.

  • Preparation of Bacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard, which corresponds to a known bacterial concentration.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: The compounds are serially diluted in a 96-well microplate containing a specialized mycobacterial growth medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microplates are incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. An indicator dye, such as resazurin, can be added to aid in the visualization of bacterial viability.

In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To evaluate the therapeutic efficacy of the compounds in reducing the bacterial burden in mice infected with Mycobacterium tuberculosis.

Methodology: The murine model of chronic tuberculosis is the standard for preclinical evaluation.

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment Initiation: Treatment with the test compounds typically begins several weeks post-infection, once a chronic infection is established.

  • Drug Administration: The compounds are administered orally or via other appropriate routes at various dosages and frequencies for a defined duration, often several weeks.

  • Assessment of Bacterial Load: At the end of the treatment period, the mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • Colony Forming Unit (CFU) Enumeration: Serial dilutions of the tissue homogenates are plated on a solid mycobacterial growth medium, such as Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted to determine the bacterial load (CFU) in each organ.

  • Data Analysis: The reduction in CFU counts in the organs of treated mice is compared to that in untreated control mice to determine the in vivo efficacy of the compound.

Signaling Pathway and Experimental Workflow

The development and evaluation of novel antimycobacterial agents follow a structured workflow, from initial screening to preclinical in vivo testing. The mechanism of action of pyrazinamide, a related compound, involves its conversion to the active form, pyrazinoic acid, which disrupts membrane energetics and transport in M. tuberculosis. While the precise mechanism of the 6-(alkylamino)-N-phenylpyrazine-2-carboxamides is yet to be fully elucidated, the general workflow for their evaluation is depicted below.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_screening Primary Screening (e.g., Broth Microdilution) mic_determination MIC Determination (Minimum Inhibitory Concentration) in_vitro_screening->mic_determination cytotoxicity_assay Cytotoxicity Assay (e.g., on mammalian cell lines) mic_determination->cytotoxicity_assay lead_identification Lead Identification cytotoxicity_assay->lead_identification animal_model Murine Model of TB Infection efficacy_testing Efficacy Testing (CFU Reduction in Lungs/Spleen) animal_model->efficacy_testing pharmacokinetics Pharmacokinetic Studies (ADME) efficacy_testing->pharmacokinetics lead_optimization Lead Optimization pharmacokinetics->lead_optimization lead_identification->animal_model

General workflow for the evaluation of novel antitubercular agents.

Conclusion

The in vitro data for 6-(alkylamino)-N-phenylpyrazine-2-carboxamides is promising, with a clear structure-activity relationship demonstrating increased potency with longer alkyl chains. However, the lack of in vivo data highlights a critical gap in the current understanding of their therapeutic potential. Further preclinical studies in animal models of tuberculosis are imperative to ascertain whether the potent in vitro activity of these compounds translates into effective in vivo efficacy. The experimental protocols and workflow outlined in this guide provide a framework for the continued investigation and development of this and other promising classes of antimycobacterial agents.

A Head-to-Head Comparison of Analytical Techniques for Pyrazine Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pyrazine carboxylic acids, pivotal scaffolds in numerous pharmaceuticals and flavor compounds, is critical for drug development, quality control, and research. This guide provides an objective, data-driven comparison of the primary analytical techniques employed for their analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Performance Comparison

The selection of an analytical technique hinges on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance of each technique for the analysis of pyrazine carboxylic acid and its derivatives.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Analyte Example 5-Hydroxypyrazine-2-carboxylic acidPyrazines (as a proxy)5-Hydroxypyrazine-2-carboxylic acid
Linearity Range 2.83 - 22.6 µg/mLNot explicitly stated for a PCA derivative0.002 - 0.600 µg/mL[1]
Lower Limit of Quantification (LLOQ) 0.07 µg/mL (as detection limit)[1]~9-18 ng/g (for various pyrazines)[2]0.002 µg/mL[1]
Limit of Detection (LOD) 0.07 µg/mL[1]~2-6 ng/g (for various pyrazines)[2]Not explicitly stated
Intra-batch Precision (% CV) 0.33 - 5.7%[1]Not explicitly stated1.10 - 4.57%[1]
Inter-batch Precision (% CV) 0.33 - 5.7%[1]Not explicitly stated1.10 - 4.57%[1]
Intra-batch Accuracy (%) < +/- 10.8%[1]Not explicitly stated93.5 - 106.7%[1]
Inter-batch Accuracy (%) < +/- 10.8%[1]Not explicitly stated93.5 - 106.7%[1]
Mean Extraction Recovery (%) Not explicitly statedNot explicitly stated80.8%[1]

Note on GC-MS Data: The provided GC-MS data is for various pyrazine compounds, not specifically pyrazine carboxylic acids, and serves as an illustrative example of the sensitivity of the technique. Direct quantitative comparison for a pyrazine carboxylic acid derivative was not available in the reviewed literature.

In-Depth Technique Analysis

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely accessible technique for the quantification of pyrazine carboxylic acids. It is particularly well-suited for routine analysis in quality control settings.

Principle: HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase packed in a column. For pyrazine carboxylic acids, reversed-phase chromatography with a C18 column is commonly employed. Detection is typically achieved using a UV detector, as the pyrazine ring exhibits strong absorbance in the UV spectrum.

Advantages:

  • Robustness and Reliability: HPLC methods are generally rugged and reproducible.

  • Cost-Effective: The instrumentation and running costs are typically lower than mass spectrometry-based methods.

  • Direct Analysis: In many cases, derivatization is not required, simplifying sample preparation.

Limitations:

  • Lower Sensitivity: Compared to mass spectrometry, HPLC-UV has a higher limit of detection and quantification.

  • Potential for Interference: In complex matrices, co-eluting compounds can interfere with the analyte peak, compromising accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like pyrazine carboxylic acids, a derivatization step is mandatory to increase their volatility.

Principle: In GC, a gaseous mobile phase carries vaporized analytes through a heated column containing a stationary phase. Separation is based on the compound's boiling point and affinity for the stationary phase. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum for identification and quantification. Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is a common derivatization technique for carboxylic acids.

Advantages:

  • High Resolution: GC offers excellent separation efficiency.

  • High Specificity: The mass spectrometer provides structural information, leading to confident compound identification.

Limitations:

  • Derivatization Required: The need for derivatization adds a step to the sample preparation, which can introduce variability and potential for error.

  • Thermal Instability: Some pyrazine carboxylic acid derivatives may be thermally labile and degrade in the hot GC inlet.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for bioanalytical studies and trace-level quantification.

Principle: After separation by LC, the analyte is ionized (commonly by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific parent ion corresponding to the analyte is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Advantages:

  • Superior Sensitivity and Selectivity: LC-MS/MS offers the lowest detection and quantification limits, minimizing interferences from complex matrices.[1]

  • Wide Applicability: Suitable for a broad range of pyrazine carboxylic acid derivatives with minimal method development.

Limitations:

  • Higher Cost: The instrumentation and maintenance are more expensive than HPLC-UV.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, requiring careful method validation.

Experimental Protocols

Sample Preparation for Analysis in Biological Matrices

Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis of 5-Hydroxypyrazine-2-carboxylic Acid in Human Plasma: [1]

  • To 200 µL of human plasma, add an appropriate internal standard.

  • Perform liquid-liquid extraction using a mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v) under acidic conditions.

  • Vortex the sample for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Sample Preparation for HPLC-UV Analysis of 5-Hydroxypyrazine-2-carboxylic Acid in Rat Urine: [1]

  • Dilute urine samples with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Chromatographic and Mass Spectrometric Conditions

LC-MS/MS Method for 5-Hydroxypyrazine-2-carboxylic Acid: [1]

  • Column: Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Methanol and 0.1% acetic acid (65:35, v/v)

  • Ionization Mode: Positive Ionization

  • Detection: Multiple Reaction Monitoring (MRM)

  • Transition: m/z 141.0 → 81.0

HPLC-UV Method for 5-Hydroxypyrazine-2-carboxylic Acid: [1]

  • Column: C18 silica column

  • Mobile Phase: 0.01 M KH2PO4 (pH 5.2)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 22 °C

  • Detection: UV (wavelength not specified for the single analyte)

Representative GC-MS Method with Derivatization for Carboxylic Acids:

  • Derivatization:

    • Evaporate the sample extract to dryness.

    • Add 25 µL of BSTFA and 25 µL of pyridine.

    • Cap the vial and heat at 65°C for approximately 20 minutes.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatized analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Visualizing the Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical synthesis route for a pyrazine carboxylic acid and the analytical workflows for HPLC and LC-MS/MS.

Synthesis of 2,3-Pyrazinedicarboxylic Acid cluster_start Starting Materials cluster_reaction1 Step 1: Quinoxaline Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation cluster_product Final Product o-Phenylenediamine o-Phenylenediamine Reaction_1 Reaction in hot water o-Phenylenediamine->Reaction_1 Glyoxal-sodium bisulfite Glyoxal-sodium bisulfite Glyoxal-sodium bisulfite->Reaction_1 Quinoxaline Quinoxaline Reaction_1->Quinoxaline Yield: 85-90% Reaction_2 Oxidation with Potassium Permanganate Quinoxaline->Reaction_2 2,3-Pyrazinedicarboxylic Acid 2,3-Pyrazinedicarboxylic Acid Reaction_2->2,3-Pyrazinedicarboxylic Acid Yield: 75-77%

Caption: Synthesis workflow for 2,3-pyrazinedicarboxylic acid from quinoxaline.

Analytical Workflow: HPLC-UV vs. LC-MS/MS cluster_sample Sample cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow Sample Biological Matrix (e.g., Plasma, Urine) HPLC_Prep Sample Preparation (Dilution & Filtration) Sample->HPLC_Prep LCMS_Prep Sample Preparation (Liquid-Liquid Extraction) Sample->LCMS_Prep HPLC_Analysis HPLC Separation (C18 Column) HPLC_Prep->HPLC_Analysis HPLC_Detection UV Detection HPLC_Analysis->HPLC_Detection LCMS_Analysis LC Separation (C18 Column) LCMS_Prep->LCMS_Analysis LCMS_Detection Tandem MS Detection (MRM) LCMS_Analysis->LCMS_Detection

Caption: Comparison of analytical workflows for HPLC-UV and LC-MS/MS.

Conclusion

The choice of analytical technique for pyrazine carboxylic acid analysis is dictated by the specific needs of the study.

  • LC-MS/MS is the unequivocal choice for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies and trace-level analysis in complex biological matrices.

  • HPLC-UV offers a robust, cost-effective, and reliable alternative for routine quality control and when lower sensitivity is acceptable.

  • GC-MS is a powerful tool for the analysis of volatile compounds and can be applied to pyrazine carboxylic acids after derivatization. However, the additional sample preparation step and potential for thermal degradation should be considered.

For drug development professionals and researchers, a thorough validation of the chosen method is paramount to ensure accurate and reliable data, regardless of the technique employed. This guide provides the foundational information to make an informed decision based on experimental data and established protocols.

References

Reproducibility in Experiments with 6-(Methylamino)pyrazine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific experiments is a cornerstone of rigorous research and development. In the context of novel chemical entities, establishing robust and repeatable experimental protocols is critical for accurate evaluation of their therapeutic potential. This guide provides a comparative analysis of 6-(Methylamino)pyrazine-2-carboxylic acid, a pyrazine derivative with potential biological activity, and its alternatives. By presenting detailed experimental methodologies, comparative data, and visual workflows, this document aims to enhance the reproducibility of experiments involving this class of compounds.

Physicochemical Properties and Characterization

A critical first step in ensuring experimental reproducibility is the thorough characterization of the starting material. Variations in purity, isomeric form, or crystalline structure can significantly impact experimental outcomes. Below is a comparison of the known physicochemical properties of this compound and a common alternative, Pyrazinoic Acid.

PropertyThis compoundPyrazinoic Acid (Alternative)
Molecular Formula C₆H₇N₃O₂[1]C₅H₄N₂O₂
Molecular Weight 153.14 g/mol [1]124.10 g/mol
Melting Point 242-245 °C222-225 °C
Appearance Light yellow to brown solidWhite to off-white crystalline powder
pKa Predicted: ~4.0~2.9
LogP Predicted: 0.0-0.61
Solubility Data not readily availableSoluble in water, ethanol

Experimental Protocols

Consistent and detailed experimental protocols are paramount for reproducibility. Below are representative protocols for the synthesis and biological evaluation of this compound and its analogs.

Synthesis of this compound

Reaction Scheme:

synthesis_of_6_methylaminopyrazine_2_carboxylic_acid start 6-Chloropyrazine-2-carboxylic acid reagent + Methylamine (in excess) + Base (e.g., K2CO3) in polar aprotic solvent (e.g., DMSO) start->reagent product This compound reagent->product

Caption: Synthesis of this compound.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Methylamine (40% in water or as a gas)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-Chloropyrazine-2-carboxylic acid (1 equivalent) in DMSO, add potassium carbonate (2-3 equivalents).

  • Slowly add an excess of aqueous methylamine solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Antimycobacterial Activity Assay (MIC Determination)

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

mic_determination_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare serial dilutions of test compound C Inoculate microplate wells containing compound dilutions A->C B Prepare M. tuberculosis H37Rv inoculum B->C D Incubate plates at 37°C C->D E Add resazurin indicator D->E F Incubate and read fluorescence/color change E->F G Determine MIC (lowest concentration with no growth) F->G pyrazinamide_moa cluster_cell Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (pncA) PZA->PncA Enters cell POA Pyrazinoic Acid (POA) (Active Drug) Membrane Cell Membrane Disruption (Loss of Membrane Potential) POA->Membrane Targets FAS1 Fatty Acid Synthase I (FAS I) Inhibition POA->FAS1 Targets PncA->POA Hydrolysis Result Bactericidal Effect Membrane->Result FAS1->Result

References

Safety Operating Guide

A Guide to the Safe Disposal of 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 6-(Methylamino)pyrazine-2-carboxylic acid, aligning with industry best practices and regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as a skin sensitizer, which may cause an allergic skin reaction.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential hazards.

Hazard Identification and Precautionary Statements:

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statements
Skin Sensitization (Category 1)WarningH317: May cause an allergic skin reaction.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P272: Contaminated work clothing should not be allowed out of the workplace.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[1]P363: Wash contaminated clothing before reuse.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[1][2] This ensures compliance with local, state, and federal regulations.

Experimental Workflow for Waste Disposal:

G cluster_0 Step 1: Preparation and Segregation cluster_1 Step 2: Packaging and Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Segregate from Incompatible Wastes (e.g., Strong Oxidizing Agents) A->B C Select a Compatible, Sealable Container D Label Container with 'Hazardous Waste' and Chemical Name C->D E Store in a Designated, Cool, Well-Ventilated Area F Ensure Secondary Containment for Liquids E->F G Arrange for Pickup by a Licensed Hazardous Waste Contractor H Complete all Required Waste Manifest Documentation G->H

Caption: Workflow for the proper disposal of this compound.

Detailed Methodologies:

  • Waste Identification and Segregation:

    • Identify all forms of waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, and empty containers).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] This compound should be kept separate from strong oxidizing agents.[4]

  • Packaging and Labeling:

    • Select a waste container that is in good condition, leak-proof, and compatible with the chemical.[3][5] For solid waste, a securely sealed bag or container is appropriate. For liquid waste, use a container designed for liquids.[5]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] Include the approximate quantity or concentration.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.[2][3]

    • Liquid waste containers should be placed in secondary containment to prevent spills.[6]

    • Keep the waste container closed at all times except when adding waste.[5]

  • Disposal:

    • Contact your institution's EHS department to arrange for the collection of the hazardous waste by a licensed contractor.[3]

    • Complete all necessary waste manifest forms as required by your institution and the waste disposal company.[3]

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1][7] Avoid breathing dust.[7]

  • Containment and Cleanup: For a dry spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][7] Avoid generating dust.[7] For a liquid spill, absorb it with an inert, non-combustible material like sand or vermiculite, and then place it into a container for disposal.[3]

  • Environmental Precautions: Prevent the spill from entering drains, waterways, or soil.[1] If contamination of drains or waterways occurs, notify emergency services.[7]

Disposal of Empty Containers

Empty containers that held this compound must be handled properly. Depending on local regulations and the nature of the substance, containers may need to be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, deface the original label and dispose of the container as regular waste, or as directed by your EHS department.[8]

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific procedures of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling 6-(Methylamino)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-(Methylamino)pyrazine-2-carboxylic acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 54409-13-1). The following procedures are designed to ensure the safe handling of this compound and to provide clear, actionable steps for operational use and waste management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer, which may cause an allergic skin reaction[1]. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldEssential to prevent eye contact with dust particles or splashes. A face shield is recommended when there is a higher risk of splashing[2][3][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Required to prevent skin contact and potential sensitization[1][2][3][5]. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection Laboratory coat or chemical-resistant apron/suitA lab coat should be worn to protect against incidental contact[2][3][4]. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit is advised[3][5].
Respiratory Protection NIOSH-approved respirator (if dust is generated)To be used in instances of significant dust generation, especially outside of a fume hood[2][4]. The type of respirator depends on the potential exposure level.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental compliance.

Safe Handling Procedures

1. Engineering Controls:

  • All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust[2][4].

  • An eyewash station and a safety shower must be readily accessible in the immediate work area[1][2].

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Assemble all required equipment, such as spatulas, weigh boats, and appropriately labeled containers.

  • Weighing and Transfer: Conduct weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust. Avoid actions that could generate dust, such as crushing or vigorous scraping.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn[1][6]. Decontaminate all work surfaces and equipment.

Spill and Emergency Procedures
  • Spill: In the event of a spill, evacuate non-essential personnel from the area. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal. Absorb liquid spills with an inert material (e.g., sand or vermiculite) and containerize for disposal[2].

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Remove and wash contaminated clothing before reuse[1].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[6][7].

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[6][7].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

Disposal Plan
  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container[4].

  • Disposal Method: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator[1][3]. Do not dispose of it down the drain[3][6].

Experimental Protocols

Detailed experimental protocols involving this compound are specific to the research application (e.g., synthesis, bioassay) and are beyond the scope of this safety guide. Researchers must develop a standard operating procedure (SOP) that incorporates the safety measures outlined here into their specific experimental workflow. This SOP should be reviewed and approved by the institution's environmental health and safety department.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment based on the handling task.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection start Start: Handling This compound task What is the scale and nature of the task? start->task weighing Small Scale Weighing (in fume hood) task->weighing Small quantities, minimal dust solution Preparing Solutions task->solution Dissolving solid reaction Running Reaction / Transfer task->reaction Active reaction or transfer large_scale Large Scale / High Dust Potential task->large_scale Large quantities or risk of aerosolization weighing_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->weighing_ppe solution_ppe Standard PPE + Face Shield: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat solution->solution_ppe reaction_ppe Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Chemical Resistant Apron reaction->reaction_ppe large_scale_ppe Full Protection: - Goggles & Face Shield - Nitrile Gloves - Chemical Resistant Apron - NIOSH-Approved Respirator large_scale->large_scale_ppe end_node Proceed with Task weighing_ppe->end_node solution_ppe->end_node reaction_ppe->end_node large_scale_ppe->end_node

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.